PC Alkyne-PEG4-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O14/c1-4-10-40-13-15-42-17-18-43-16-14-41-12-9-30-26(33)6-5-11-44-25-20-23(32(37)38)22(19-24(25)39-3)21(2)45-29(36)46-31-27(34)7-8-28(31)35/h1,19-21H,5-18H2,2-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMPLACVFKCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCC#C)OC)OC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PC Alkyne-PEG4-NHS ester mechanism of action
An In-depth Technical Guide on the Mechanism of Action of PC Alkyne-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional linker that incorporates four key chemical motifs, each contributing a specific function to its overall mechanism of action. This guide provides a detailed exploration of these components and their synergistic roles in advanced bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3] The molecule is structured with a phosphorylcholine (B1220837) (PC) headgroup, a terminal alkyne, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination allows for the stable linkage of biomolecules to other molecules of interest while enhancing biocompatibility and circulation half-life.
Core Components and Their Individual Mechanisms
The versatility of this compound arises from the distinct roles of its constituent parts.
N-Hydroxysuccinimide (NHS) Ester: The Amine-Reactive Anchor
The NHS ester is a highly efficient functional group for covalently modifying primary and secondary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[4]
Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution. The primary amine group on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[5][6] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the amine groups are deprotonated and thus more nucleophilic.[4][7]
Caption: NHS ester reaction with a primary amine to form a stable amide bond.
Polyethylene Glycol (PEG4) Spacer: The Solubility and Shielding Element
The PEG4 spacer consists of four repeating ethylene (B1197577) glycol units. This hydrophilic chain, a process known as PEGylation, imparts several beneficial properties to the conjugate.
Mechanism of Action:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of the entire conjugate, which is particularly useful for hydrophobic drugs or proteins.[8][9]
-
Steric Hindrance: The flexible PEG chain creates a "shield" around the conjugated molecule. This steric hindrance protects the biomolecule from enzymatic degradation and reduces recognition by the immune system, thereby decreasing immunogenicity and prolonging its circulation half-life.[10][11]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation reduces renal clearance, leading to a longer residence time in the body.[9][10]
Terminal Alkyne: The Click Chemistry Handle
The terminal alkyne group is a key component for "click chemistry," a class of reactions known for their high efficiency and specificity.[12]
Mechanism of Action: The alkyne serves as a reactive partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[13] In the presence of a copper(I) catalyst, the terminal alkyne reacts specifically with an azide-functionalized molecule to form a stable 1,4-disubstituted triazole ring.[14] This reaction is highly orthogonal, meaning it does not interfere with other functional groups typically found in biological systems, allowing for precise and efficient ligation.[14]
Caption: The CuAAC reaction between a terminal alkyne and an azide.
Phosphorylcholine (PC): The Biomimetic Stealth Agent
The phosphorylcholine headgroup is a zwitterionic moiety that mimics the outer surface of red blood cell membranes.
Mechanism of Action: The PC group provides a strong "stealth" effect by creating a tightly bound hydration layer. This layer effectively prevents the non-specific adsorption of proteins (opsonization), which is the first step in clearance by the mononuclear phagocyte system.[15][16] This biomimetic surface significantly enhances the systemic circulation time and bioavailability of the conjugated molecule, complementing the effect of the PEG spacer.[15][17]
Integrated Mechanism of Action: A Two-Step Bioconjugation Strategy
The power of this compound lies in its ability to facilitate a controlled, two-step conjugation process, which is fundamental in the construction of complex biomolecules like ADCs.
-
Step 1 (Amine Conjugation): A biomolecule containing primary amines (e.g., an antibody) is reacted with the this compound. The NHS ester forms a stable amide bond with the antibody. The result is an antibody modified with a PC-PEG4-Alkyne linker.
-
Step 2 (Click Chemistry): The alkyne-modified antibody is then reacted with a second molecule that has been functionalized with an azide group (e.g., a cytotoxic drug). The CuAAC reaction specifically and efficiently links the drug to the antibody, yielding the final, functional conjugate.
Caption: Two-step conjugation strategy using this compound.
Quantitative Data
The efficiency of the conjugation reactions is critical for producing homogeneous and effective bioconjugates. The following table summarizes typical quantitative data associated with the functional groups of this linker.
| Parameter | Functional Group | Typical Value | Conditions | Reference |
| Reaction pH | NHS Ester | 7.2 - 8.5 | Aqueous Buffer | [4][7] |
| Half-life of Hydrolysis | NHS Ester | 4-5 hours | pH 7.0, 0°C | [6] |
| Reaction Time (Amine) | NHS Ester | 4 hours to overnight | Room Temperature | [7] |
| Conjugation Efficiency | NHS Ester | >90% | Optimized conditions | [5] |
| Reaction Time (Click) | Terminal Alkyne (CuAAC) | 30 - 60 minutes | Room Temperature | [13] |
| Reaction Yield (Click) | Terminal Alkyne (CuAAC) | >95% | Optimized catalyst/ligand | [14] |
| Purity of Linker | This compound | ≥95% | As supplied | [18] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the first step: labeling an antibody with the alkyne-functionalized linker.
Materials:
-
Antibody solution (e.g., 2 mg/mL in PBS, free of amine-containing buffers like Tris).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[7]
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO).[19]
Methodology:
-
Antibody Preparation: If the antibody buffer contains amines (e.g., Tris, glycine), exchange it with PBS using a desalting column. Adjust the final concentration to 2 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[19]
-
Reaction Setup: Add the reaction buffer to the antibody solution to achieve a final buffer concentration of approximately 100 mM carbonate/bicarbonate.
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS. The alkyne-modified antibody is now ready for the next step.
Protocol 2: CuAAC "Click" Reaction to Conjugate an Azide-Drug to the Alkyne-Antibody
This protocol outlines the second step: attaching an azide-functionalized molecule to the modified antibody.
Materials:
-
Alkyne-modified antibody from Protocol 1.
-
Azide-functionalized drug/molecule.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium Ascorbate (B8700270) (freshly prepared solution).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
PBS buffer.
-
Purification system (e.g., size-exclusion chromatography).
Methodology:
-
Catalyst Preparation: In a microcentrifuge tube, mix a solution of CuSO₄ and THPTA ligand in a 1:2 molar ratio. Let it stand for 5 minutes to form the complex.[13]
-
Reaction Setup: In a separate tube, add the azide-modified drug to the alkyne-labeled antibody solution in PBS. A molar ratio of drug-to-antibody between 4:1 and 10:1 is a typical starting point.[13]
-
Initiation: Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture. Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate (use ~40 equivalents relative to the azide).[13]
-
Incubation: Gently mix and incubate at room temperature for 30-60 minutes, protected from light.[13]
-
Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography to remove the catalyst, excess drug, and other small molecules.
Caption: A typical experimental workflow for creating an ADC.
Conclusion
This compound is a sophisticated and powerful tool for modern bioconjugation. Its mechanism of action is a result of the carefully integrated functions of its four components. The NHS ester provides a reliable method for attachment to proteins, the PEG and PC moieties offer enhanced solubility and stealth properties to improve in vivo performance, and the terminal alkyne enables highly specific and efficient "click" ligation. This combination makes it an invaluable linker for developing next-generation targeted therapies, diagnostics, and research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. bioclone.net [bioclone.net]
- 15. Phosphorylcholine-based stealthy nanocapsules enabling tumor microenvironment-responsive doxorubicin release for tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Post-functionalization of drug-loaded nanoparticles prepared by polymerization-induced self-assembly (PISA) with mitochondria targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphorylcholine-based stealthy nanocapsules enabling tumor microenvironment-responsive doxorubicin release for tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PC Alkyne-PEG4-NHS carbonate ester | CAS: 1802907-98-7 | AxisPharm [axispharm.com]
- 19. furthlab.xyz [furthlab.xyz]
solubility of PC Alkyne-PEG4-NHS ester in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the properties and applications of PC Alkyne-PEG4-NHS ester, a heterobifunctional linker critical in the field of bioconjugation and drug delivery. This document outlines its solubility characteristics, particularly in Dimethyl Sulfoxide (DMSO), and provides detailed protocols for its use in modifying biomolecules.
Core Compound Characteristics
This compound is a specialized chemical tool featuring a phosphorylcholine (B1220837) (PC) headgroup, a terminal alkyne, a 4-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of functional groups makes it a versatile linker for various applications, most notably in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] The PEG spacer enhances solubility and biocompatibility, while the NHS ester allows for covalent attachment to primary amines on biomolecules, and the alkyne group enables "click" chemistry reactions.[6][7]
Solubility in DMSO
The solubility of this compound in DMSO is a critical parameter for its effective use in experimental settings. DMSO is a recommended solvent for preparing stock solutions of this reagent.[8][9][10]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 152.99 | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[2] |
Experimental Protocols
Preparation of Stock Solutions
Due to the moisture-sensitive nature of the NHS ester, it is crucial to handle the compound in a dry environment and to avoid preparing stock solutions for long-term storage.[10][11][12]
Materials:
-
This compound
-
Anhydrous (dry) DMSO[13]
-
Inert gas (e.g., argon or nitrogen) for storage of unused reagent
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10][11][12]
-
Immediately before use, weigh the desired amount of the reagent.
-
Dissolve the this compound in anhydrous DMSO to the desired concentration (e.g., 10 mM).[11][12] If solubility is a challenge, brief ultrasonication can be applied.[2]
-
If not all the reagent is used, blanket the remaining solid with an inert gas before sealing and storing at -20°C, desiccated.[6][8][10]
Protocol for Labeling Proteins with this compound
This protocol describes a general procedure for conjugating the this compound to a protein, such as an antibody, via its primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
Protein to be labeled (e.g., IgG)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.2-8.0)[11][12]
-
This compound stock solution in DMSO
-
Quenching buffer (e.g., Tris-Buffered Saline, TBS, or a glycine (B1666218) solution)[12]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the protein in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[10][11]
-
Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess.[11][12] The final concentration of DMSO in the reaction mixture should ideally be kept low (e.g., <10%).[11][12]
-
Incubate the reaction mixture. Incubation can be carried out at room temperature for 30-60 minutes or on ice for 2 hours.[11][12]
-
Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purify the labeled protein from excess, unreacted this compound and byproducts using a desalting column or dialysis.[10][11]
-
Store the purified, alkyne-labeled protein under conditions appropriate for the unmodified protein.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in using this compound.
Caption: Experimental workflow for protein labeling.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. This compound - Immunomart [immunomart.com]
- 6. chemimpex.com [chemimpex.com]
- 7. polysciences.com [polysciences.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. PC Alkyne-NHS Ester | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. confluore.com [confluore.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Storage and Stability of PC Alkyne-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of handling, storing, and assessing the stability of PC Alkyne-PEG4-NHS ester, a heterobifunctional linker vital in bioconjugation and the development of antibody-drug conjugates (ADCs). Understanding the stability of this reagent, particularly the N-hydroxysuccinimide (NHS) ester functional group, is paramount for successful and reproducible conjugation outcomes.
Core Concepts: Chemical Reactivity and Stability
This compound is a molecule designed with two distinct reactive functionalities connected by a polyethylene (B3416737) glycol (PEG) spacer. The alkyne group facilitates "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the NHS ester reacts with primary amines (e.g., on the side chains of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][2]
The primary stability concern for this and other NHS ester-containing reagents is the hydrolysis of the NHS ester group. This reaction is a competitive process to the desired amidation reaction and is highly influenced by environmental conditions, primarily pH and temperature.[3][4] Hydrolysis of the NHS ester results in a non-reactive carboxyl group, thereby inactivating the molecule and reducing the efficiency of the conjugation reaction.[5]
Data Presentation: Storage and Stability Parameters
Proper storage is crucial to maintain the reactivity of this compound. The following tables summarize the recommended storage conditions and the stability of the critical NHS ester functional group under various aqueous conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Solid/Powder | -20°C | Up to 3 years | [6] |
| -20°C | Desiccate | [7][8] | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] | |
| -80°C | Up to 1 year | [6] | |
| -20°C (in DMF) | 1-2 months | [9] |
Note: To prevent moisture condensation, which can lead to hydrolysis, it is essential to allow the reagent to equilibrate to room temperature before opening the container.[10][11] Purging the container with an inert gas like nitrogen before resealing is also recommended.[10]
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solutions
| pH | Temperature | Half-life | Source(s) |
| 7.0 | 0°C | 4 to 5 hours | [3][4] |
| 7.0 | Not Specified | ~7 hours | [11] |
| 8.0 | Room Temperature | 210 minutes | [12] |
| 8.5 | Room Temperature | 180 minutes | [12] |
| 8.6 | 4°C | 10 minutes | [3][4] |
| 9.0 | Room Temperature | 125 minutes | [12] |
| 9.0 | Not Specified | Minutes | [11] |
Note: These values are for NHS esters in general and serve as a guideline for the stability of the reactive group on this compound.
Experimental Protocols
The following are generalized protocols for the handling and stability assessment of this compound.
Protocol 1: Preparation of Stock Solutions
-
Solvent Selection : Due to the water-insoluble nature of many non-sulfonated NHS esters, a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is required.[10][13] Ensure the solvent is of high quality and free of amines, which can react with the NHS ester.[9]
-
Reagent Handling : Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.[11]
-
Dissolution : Prepare the stock solution by dissolving the solid reagent in the chosen organic solvent to the desired concentration. For example, a 10-50 mg/mL solution in DMSO can be prepared.[13]
-
Storage : Store the stock solution at -20°C or -80°C in a desiccated environment.[1][6] Aqueous solutions of NHS esters should be used immediately.[9]
Protocol 2: Assessment of NHS Ester Hydrolysis and Reactivity
This protocol allows for a qualitative or semi-quantitative assessment of the activity of the NHS ester. The principle is based on the fact that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range.[3][10]
-
Initial Absorbance Measurement :
-
Dissolve 1-2 mg of the this compound reagent in 2 mL of an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7-8).[10]
-
Prepare a control tube with 2 mL of the same buffer.
-
Measure the absorbance of the reagent solution at 260 nm against the buffer-only control.
-
-
Forced Hydrolysis :
-
Add a strong base (e.g., NaOH) to the reagent solution to raise the pH above 8, which will rapidly hydrolyze the NHS ester.[14]
-
Allow the solution to incubate for a few minutes to ensure complete hydrolysis.
-
-
Final Absorbance Measurement :
-
Measure the absorbance of the base-treated solution at 260 nm.
-
-
Interpretation :
For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to monitor the disappearance of the starting material and the appearance of the hydrolyzed product over time in a buffered solution.[12]
Mandatory Visualizations
The following diagrams illustrate the key chemical structures, reactions, and workflows associated with this compound.
Caption: Structure of this compound.
Caption: Reaction pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PC Alkyne-PEG4-NHS carbonate ester | CAS: 1802907-98-7 | AxisPharm [axispharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. covachem.com [covachem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to PC Alkyne-PEG4-NHS Ester (CAS Number 1802907-98-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Alkyne-PEG4-NHS ester, with CAS number 1802907-98-7, is a versatile heterobifunctional linker molecule integral to the advancement of bioconjugation, chemical biology, and targeted drug delivery systems.[1][2] This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. The molecule features three key components: a photocleavable (PC) linker, a terminal alkyne group, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the light-triggered release of conjugated molecules, participation in highly efficient click chemistry reactions, and covalent attachment to primary amines on biomolecules.[1][2]
The primary application of this compound is in the construction of antibody-drug conjugates (ADCs), where it serves as a cleavable linker between the antibody and a cytotoxic payload.[3][4][5][6][7][8][9] The photocleavable nature of the linker provides spatiotemporal control over drug release, a desirable feature for minimizing off-target toxicity and enhancing the therapeutic window of ADCs.[10][11]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for designing and executing experiments, as well as for the proper storage and handling of the compound.
| Property | Value | Reference(s) |
| CAS Number | 1802907-98-7 | [1] |
| Molecular Formula | C29H39N3O14 | [1] |
| Molecular Weight | 653.6 g/mol | [1] |
| Purity | ≥95% | [1][2] |
| Appearance | Viscous Liquid | [5] |
| Storage (Powder/Pure) | -20°C | [1][2] |
| Storage (In Solvent) | -80°C (up to 1 year), -20°C (up to 1 month) | [4][7] |
| Shipping Condition | Ambient Temperature or Blue Ice | [1][7] |
Key Functional Groups and Their Reactivity
N-Hydroxysuccinimide (NHS) Ester
The NHS ester is a highly reactive functional group that specifically targets primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[2][12] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).
Alkyne Group
The terminal alkyne group enables this linker to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][][14] This reaction is highly specific, efficient, and biocompatible, allowing for the covalent attachment of the linker to molecules bearing an azide (B81097) group.[][14][15]
Photocleavable (PC) Linker
The photocleavable linker, often based on a nitrobenzyl or coumarin (B35378) moiety, allows for the controlled cleavage of the conjugate upon exposure to light of a specific wavelength (typically UV or near-UV).[10][11][16] This feature is particularly valuable in drug delivery applications for targeted release of a therapeutic agent.[2][10][11]
Experimental Protocols
The following are detailed methodologies for the key applications of this compound.
Protocol 1: Conjugation to a Protein via NHS Ester Coupling
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer or ammonium (B1175870) salts), exchange the buffer to an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.0-8.5 with the reaction buffer.
-
Add the dissolved this compound to the protein solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for conjugating the alkyne-modified protein (from Protocol 1) to an azide-containing molecule (e.g., a drug or a fluorescent probe).
Materials:
-
Alkyne-modified protein
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (freshly prepared).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified protein and the azide-containing molecule at a desired molar ratio (typically 1:5 to 1:10).
-
Add the copper ligand (TBTA) to a final concentration of 100-500 µM.
-
Add CuSO4 to a final concentration of 50-250 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove the catalyst, excess reagents, and unreacted starting materials.
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
Protocol 3: Photocleavage of the Conjugate
This protocol provides a general guideline for the light-induced cleavage of the PC linker.
Materials:
-
Purified conjugate containing the this compound linker
-
UV lamp or other light source with an appropriate wavelength (typically in the range of 350-400 nm)
-
Suitable buffer for the released molecule
Procedure:
-
Sample Preparation: Prepare a solution of the conjugate in a UV-transparent cuvette or plate.
-
Irradiation: Expose the sample to a UV light source at a specific wavelength and intensity. The optimal exposure time and intensity will depend on the specific photocleavable group and the desired extent of cleavage and should be determined experimentally.
-
Analysis: Analyze the cleavage products using methods such as HPLC, mass spectrometry, or functional assays to confirm the release of the conjugated molecule.
Visualizing Workflows and Relationships
Bioconjugation and Payload Attachment Workflow
The following diagram illustrates the sequential steps involved in using this compound to create an antibody-drug conjugate.
Logical Relationship of Functional Moieties
This diagram shows the relationship between the functional groups of the linker and their respective reaction partners.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its trifunctional nature allows for a modular and controlled approach to the synthesis of complex bioconjugates. The ability to link molecules to proteins via a stable amide bond, attach payloads through highly efficient click chemistry, and then release them on demand with light makes this linker particularly well-suited for the development of next-generation antibody-drug conjugates and other targeted therapies. The experimental protocols provided in this guide offer a starting point for the successful application of this reagent in various research settings. As with any bioconjugation reaction, optimization of reaction conditions is crucial to achieve the desired outcome.
References
- 1. PC Alkyne-PEG4-NHS carbonate ester, 1802907-98-7 | BroadPharm [broadpharm.com]
- 2. PC Alkyne-PEG4-NHS carbonate ester | CAS: 1802907-98-7 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pc alkyne-peg4-nhs carbonate ester | this compound | ADC Linker | Ambeed.com [ambeed.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioclone.net [bioclone.net]
- 16. chemreu.ku.edu [chemreu.ku.edu]
In-Depth Technical Guide: PC Alkyne-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for PC Alkyne-PEG4-NHS ester, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).
Core Properties and Functionality
This compound is a molecule engineered with three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to proteins, antibodies, or other biomolecules containing primary amines (e.g., lysine (B10760008) residues).
-
Alkyne Group: This terminal alkyne enables the attachment of azide-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.
-
Photocleavable (PC) Linker: A light-sensitive moiety is integrated into the linker's structure, allowing for the controlled release of conjugated molecules upon exposure to specific wavelengths of light.
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: A four-unit polyethylene glycol spacer enhances solubility and reduces steric hindrance, improving reaction efficiency and the pharmacokinetic properties of the final conjugate.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 653.64 g/mol | [1][] |
| Molecular Formula | C₂₉H₃₉N₃O₁₄ | [1][3][4] |
| CAS Number | 1802907-98-7 | [1][3][4] |
| Purity | ≥95% | [1][4] |
| Storage Conditions | -20°C | [1][4] |
Experimental Protocols
The following are detailed methodologies for the key experimental applications of this compound.
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Protein (e.g., an Antibody)
This protocol describes the initial step of attaching the linker to a protein.
Materials:
-
Protein (e.g., IgG)
-
This compound
-
Reaction Buffer: Amine-free buffer such as 0.1 M phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification equipment (e.g., dialysis cassettes, spin desalting columns)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers (e.g., Tris), exchange it with the reaction buffer using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching buffer components using a spin desalting column or dialysis against the reaction buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the protein concentration and, if possible, using analytical techniques such as mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol outlines the "click" reaction to attach an azide-modified molecule to the alkyne-functionalized protein.
Materials:
-
Alkyne-functionalized protein from Protocol 1
-
Azide-modified molecule (e.g., a cytotoxic drug, fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare stock solutions of the azide-modified molecule, CuSO₄, sodium ascorbate, and THPTA in an appropriate solvent (e.g., water or DMSO).
-
Reaction Mixture: In a reaction tube, combine the alkyne-functionalized protein with the azide-modified molecule. A typical molar ratio is 1:4 to 1:10 (protein:azide molecule).
-
Catalyst Addition: Add the copper ligand (THPTA) to the CuSO₄ solution in a 1:2 molar ratio to form the copper(I) complex. Then, add the copper complex and the reducing agent (sodium ascorbate) to the reaction mixture.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or 37°C.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted molecules and the copper catalyst.
Protocol 3: Photocleavage of the Conjugate
This protocol describes the light-induced release of the conjugated molecule.
Materials:
-
Purified conjugate from Protocol 2
-
Light source (e.g., UV lamp, high-power LED) with the appropriate wavelength for the specific photocleavable linker (typically in the UV-A range, ~365 nm).
Procedure:
-
Sample Preparation: Prepare the conjugate in a suitable buffer in a UV-transparent container (e.g., quartz cuvette).
-
Irradiation: Expose the sample to the light source. The duration and intensity of the light exposure will depend on the specific photocleavable linker and the desired extent of cleavage. This may require optimization for specific applications.
-
Analysis: Analyze the sample using techniques such as HPLC, mass spectrometry, or functional assays to confirm the cleavage and release of the conjugated molecule.
Visualizations
Antibody-Drug Conjugate (ADC) Synthesis Workflow
The following diagram illustrates the overall workflow for synthesizing an ADC using this compound.
References
A Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are highly efficient, selective, and biocompatible.[1][2] This guide provides an in-depth exploration of the core principles of click chemistry and its application in bioconjugation, with a focus on its utility in research and drug development.[]
Core Principles of Click Chemistry
Coined by K.B. Sharpless, the term "click chemistry" describes a class of reactions that are modular, wide in scope, high-yielding, and generate inoffensive byproducts.[2][4] For a reaction to be considered a "click" reaction, it should ideally be:
-
Bioorthogonal: The reacting functional groups do not interact with or interfere with biological molecules or processes.[1][5]
-
High Yielding: The reaction proceeds to completion or near completion.
-
Simple Reaction Conditions: The reaction occurs under mild, often aqueous, conditions and at or near physiological temperature and pH.[6]
-
Readily Available Starting Materials: The reactants are easy to prepare or are commercially available.[7]
-
Stable and Inoffensive Products: The resulting linkage is stable, and the byproducts are non-toxic.
These characteristics make click chemistry an invaluable tool for selectively attaching probes, such as fluorescent dyes or affinity tags, to biomolecules, and for constructing complex architectures like antibody-drug conjugates (ADCs).[][6]
Key Click Chemistry Reactions for Bioconjugation
Several click chemistry reactions have been widely adopted for bioconjugation. The most prominent among these are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Thiol-ene Radical Addition, and the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[2][8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the copper(I)-catalyzed cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2][9] This reaction is highly efficient and specific, with nearly quantitative yields even at low reactant concentrations.[9]
However, the requirement for a copper catalyst can be a drawback for in vivo applications due to the potential cytotoxicity of copper ions.[10] To mitigate this, ligands such as THPTA are often used to stabilize the copper(I) oxidation state and protect biomolecules from reactive oxygen species.[11][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[13] This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a copper catalyst.[14][] The high ring strain of the cyclooctyne provides the driving force for the reaction.[16] SPAAC is bioorthogonal and has been widely used for in vivo labeling and imaging.[][17]
Thiol-ene Reaction
The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene (ene).[18] This reaction is highly efficient and can be initiated by light or a radical initiator.[19][20] It is particularly useful for conjugating to cysteine residues in proteins.[21][22] The resulting thioether bond is stable and robust.[20]
Inverse Electron Demand Diels-Alder (IEDDA) Reaction
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-rich dienophile and an electron-deficient diene, typically a tetrazine.[23][24] This reaction is exceptionally fast, with second-order rate constants that are orders of magnitude higher than other click reactions.[25][26] The IEDDA reaction is highly bioorthogonal and has found extensive use in live-cell imaging and pre-targeted drug delivery.[23][27]
Quantitative Comparison of Click Chemistry Reactions
The choice of click chemistry reaction often depends on the specific application, considering factors like reaction kinetics, biocompatibility, and the nature of the biomolecule. The following table summarizes key quantitative data for the most common click chemistry reactions used in bioconjugation.
| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Catalyst Required | Key Features |
| CuAAC | 10² - 10³ | Copper(I) | High yield, regiospecific, potential cytotoxicity.[5][28] |
| SPAAC | 10⁻³ - 1 | None | Bioorthogonal, suitable for in vivo applications, slower than CuAAC.[5][25] |
| Thiol-ene | ~10³ | Radical Initiator (e.g., UV light) | Cysteine-specific, forms stable thioether linkage.[8][18] |
| IEDDA | 10³ - 10⁶ | None | Extremely fast kinetics, highly bioorthogonal, ideal for in vivo applications.[5][25] |
Logical Relationships and Workflows
The selection of a click chemistry strategy involves considering the reaction type and the desired bioconjugation outcome.
Caption: Classification of major click chemistry reactions used in bioconjugation.
The experimental workflow for a typical bioconjugation experiment using click chemistry involves several key steps, from preparation of the biomolecule and reporter molecule to the final purification of the conjugate.
Caption: General experimental workflow for a bioconjugation using click chemistry.
Detailed Experimental Protocols
The following are generalized protocols for the key click chemistry reactions. Optimization may be required for specific biomolecules and reagents.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule with an azide-containing cargo.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-containing cargo molecule.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).[29]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).[12]
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[11]
-
Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water).[9]
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing cargo. The final concentration of the limiting reactant is typically in the low micromolar range.[11]
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is common.[11][12]
-
Add the premixed copper/ligand solution to the reaction mixture. The final copper concentration is typically 50-250 µM.[12]
-
Add aminoguanidine to the reaction mixture to a final concentration of 5 mM.[9]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[11]
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of an azide-modified protein with a cyclooctyne-containing reagent.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).[16]
-
Cyclooctyne reagent (e.g., DBCO, BCN) stock solution in DMSO.[7][16]
-
Desalting column.
Procedure:
-
To the solution of the azide-modified protein, add the cyclooctyne reagent. A 2-10 fold molar excess of the cyclooctyne is a typical starting point.[7][16]
-
Ensure the final concentration of DMSO in the reaction mixture is kept low (ideally <5% v/v) to maintain protein stability.[16]
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.[16] Reaction times can be significantly shorter depending on the specific cyclooctyne and azide.
-
Remove the excess, unreacted cyclooctyne reagent using a desalting column.[7]
-
The purified bioconjugate is ready for downstream applications.
Protocol 3: Thiol-ene Radical Addition
This protocol describes the conjugation of a thiol-containing biomolecule (e.g., a protein with an accessible cysteine) to an alkene-modified molecule.
Materials:
-
Thiol-containing biomolecule in a suitable buffer.
-
Alkene-modified molecule.
-
Radical initiator (e.g., a photoinitiator for UV-initiated reactions).
Procedure:
-
Combine the thiol-containing biomolecule and the alkene-modified molecule in a reaction vessel.
-
If using a photoinitiator, add it to the reaction mixture.
-
Initiate the reaction by exposing the mixture to UV light for a specified period. The reaction can also be initiated thermally with an appropriate initiator.
-
Monitor the reaction progress using a suitable analytical technique (e.g., mass spectrometry).
-
Purify the resulting bioconjugate to remove unreacted starting materials and initiator byproducts.
Protocol 4: Inverse Electron Demand Diels-Alder (IEDDA) Reaction
This protocol details the conjugation of a tetrazine-modified molecule to a trans-cyclooctene (B1233481) (TCO)-labeled biomolecule.
Materials:
-
TCO-labeled biomolecule in a suitable buffer.
-
Tetrazine-functionalized molecule.
Procedure:
-
Mix the TCO-labeled biomolecule and the tetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio.[30]
-
The reaction proceeds rapidly at room temperature. Incubation for 30 minutes to 2 hours is often sufficient.[30]
-
The reaction can be monitored by the disappearance of the tetrazine's color.[27]
-
If necessary, purify the final conjugate using a suitable method like size-exclusion chromatography.[30]
Applications in Drug Development and Research
Click chemistry has become an indispensable tool in various aspects of drug discovery and biomedical research.[1][4]
-
Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to homogeneous ADCs with improved therapeutic indices.[31][32]
-
Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry is used to label and identify specific proteins or enzyme activities within complex biological samples.[33][34][35]
-
Imaging and Diagnostics: The bioorthogonality of click reactions allows for the labeling of biomolecules in living cells and organisms for imaging and diagnostic purposes.[][23]
-
Drug Discovery: Click chemistry is employed to rapidly synthesize libraries of compounds for high-throughput screening and lead optimization.[1][4]
The diagram below illustrates a conceptual signaling pathway where click chemistry can be utilized to label and study a protein of interest (POI).
Caption: Conceptual signaling pathway illustrating the use of click chemistry for protein labeling.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wmocollege.ac.in [wmocollege.ac.in]
- 4. csmres.co.uk [csmres.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 18. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 19. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiol-ene click chemistry: A bioc... preview & related info | Mendeley [mendeley.com]
- 23. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 24. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 25. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 27. benchchem.com [benchchem.com]
- 28. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. confluore.com [confluore.com]
- 30. benchchem.com [benchchem.com]
- 31. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 32. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 33. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 34. info.gbiosciences.com [info.gbiosciences.com]
- 35. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with PC Alkyne-PEG4-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
PC Alkyne-PEG4-NHS ester is a versatile, heterobifunctional, and photocleavable linker designed for the precise modification of proteins. This reagent is particularly valuable in the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and for applications in chemical biology and proteomics.
The linker possesses two key reactive moieties:
-
An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond.[][2]
-
A terminal alkyne group that allows for subsequent conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3]
A central feature of this linker is its photocleavable (PC) o-nitrobenzyl group, which allows for the release of the conjugated molecule upon exposure to UV light (typically around 365 nm).[4][5] This property enables spatiotemporal control over the release of payloads, making it an invaluable tool for controlled drug delivery. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[6][7]
Principle of the Reaction
The labeling process involves a two-step conceptual workflow. First, the NHS ester of the linker reacts with primary amines on the protein surface in a process known as acylation. This reaction is highly dependent on pH, with an optimal range of 7.2-8.5.[2][8] At a physiological pH, the primary amine is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[]
The second step, which is application-dependent, involves the reaction of the terminal alkyne with an azide-modified molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a biotin (B1667282) tag) via click chemistry.
Quantitative Data Summary
The efficiency of protein labeling with NHS esters is influenced by several factors, including the molar ratio of the linker to the protein, protein concentration, pH, and reaction time. The following tables provide a summary of typical reaction parameters and expected outcomes for the labeling of a standard IgG antibody.
Table 1: Recommended Molar Excess of this compound for IgG Labeling
| Target Degree of Labeling (DOL) | Molar Excess of Linker (Linker:Protein) |
| 2 - 4 | 5:1 to 10:1 |
| 4 - 6 | 10:1 to 20:1 |
| > 6 | > 20:1 |
Note: The optimal molar excess should be determined empirically for each specific protein and desired DOL. Higher molar excess can lead to increased labeling but also a greater risk of protein aggregation and loss of activity.[6]
Table 2: Influence of pH on NHS Ester Reaction Efficiency
| pH | Half-life of NHS Ester Hydrolysis (at 4°C) | Labeling Reaction Efficiency |
| 7.0 | 4-5 hours | Moderate |
| 8.0 | ~1 hour | High |
| 8.6 | ~10 minutes | Very High (competing hydrolysis is significant) |
Data is representative for typical NHS esters and highlights the trade-off between reaction rate and linker stability.[2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein of interest (e.g., IgG antibody) at a concentration of 1-10 mg/mL
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., desalting columns, dialysis cassettes, or size-exclusion chromatography)
Protocol for Protein Labeling
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH (e.g., PBS, pH 7.4). If the protein solution contains primary amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[9]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[6]
-
Labeling Reaction: Add the desired molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to prevent protein denaturation.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing is recommended.[10]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[9]
-
Purification: Remove the excess, unreacted linker and by-products by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of linker molecules per protein, can be determined using various methods, including mass spectrometry (MALDI-TOF or ESI-MS) or by conjugating an azide-containing fluorophore via click chemistry and using UV-Vis spectroscopy.
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling a protein with this compound.
Mechanism of Action for an ADC with a Photocleavable Linker
Caption: ADC mechanism with a light-cleavable linker.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Protein concentration is too low. | Increase protein concentration to >1 mg/mL.[6] |
| pH of the reaction buffer is too low. | Increase the pH of the reaction buffer to 8.0-8.5.[7] | |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use.[9] | |
| Protein Aggregation | Molar excess of the linker is too high. | Perform a titration to find the optimal molar excess. |
| High concentration of organic solvent. | Ensure the final concentration of DMF/DMSO is less than 10%.[10] | |
| Loss of Protein Activity | Labeling of critical lysine residues. | Reduce the molar excess of the linker to achieve a lower DOL. |
Storage and Stability
-
This compound (lyophilized): Store at -20°C, desiccated. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[11]
-
Labeled Protein Conjugate: Store under conditions optimal for the unlabeled protein. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -80°C in single-use aliquots.
Conclusion
This compound is a powerful tool for protein modification, offering a combination of amine-reactivity, a click-ready alkyne handle, and photocleavability. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this linker in their studies, from initial labeling to downstream applications in targeted therapies and beyond. Empirical optimization of reaction conditions is recommended to achieve the desired labeling outcome for each specific application.
References
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Cell Surface Protein Labeling with PC Alkyne-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PC Alkyne-PEG4-NHS ester for the targeted labeling of cell surface proteins. This bifunctional linker enables a two-step labeling strategy, offering high specificity and versatility for a range of downstream applications, including proteomic analysis, cell tracking, and antibody-drug conjugate (ADC) development.[1][2]
Introduction
This compound is a versatile reagent designed for a two-stage modification of cell surface proteins. The molecule features two key functional groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[3] This reaction forms a stable amide bond, covalently attaching the linker to cell surface proteins.
-
A terminal alkyne group that serves as a handle for a subsequent bioorthogonal "click" reaction.[2] This allows for the attachment of a wide variety of azide-modified molecules, such as fluorescent dyes, biotin, or cytotoxic drugs, in a highly specific and efficient manner.
The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and biocompatibility of the linker.[1]
Principle of the Method
The labeling process is a sequential, two-step procedure:
-
Amine Labeling: Live cells are incubated with this compound. The NHS ester moiety selectively reacts with primary amines on extracellularly exposed proteins. To ensure cell surface specificity, it is crucial to use a membrane-impermeable version of the NHS ester, such as a sulfo-NHS ester, or to perform the reaction under conditions that minimize internalization.[4]
-
Click Chemistry Reaction: Following the initial labeling and removal of excess linker, the alkyne-modified cell surface proteins are then available for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5] This "click" reaction covalently attaches an azide-containing molecule of interest to the alkyne handle. The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[6]
Applications
The versatility of this two-step labeling strategy makes it suitable for a wide range of applications in research and drug development:
-
Proteomic Analysis: Cell surface proteins can be biotinylated via an azide-biotin conjugate, followed by streptavidin-based enrichment and mass spectrometry analysis to identify and quantify the cell surface proteome.
-
Cell Imaging and Tracking: Fluorescent dyes containing an azide (B81097) group can be "clicked" onto the cell surface for visualization by microscopy or flow cytometry.
-
Antibody-Drug Conjugate (ADC) Development: This linker can be used in the synthesis of ADCs, where a cytotoxic drug with an azide group is attached to an antibody that has been modified with the alkyne linker.[2]
-
Proximity Ligation Assays: The alkyne handle can be used to attach oligonucleotides for proximity-based detection of protein-protein interactions.
Experimental Protocols
The following protocols provide a general framework for the two-step labeling of cell surface proteins using this compound. Optimization of reagent concentrations, incubation times, and cell densities may be required for specific cell types and applications.
Protocol 1: Labeling of Cell Surface Amines with this compound
Materials:
-
This compound
-
Live cells in suspension or adherent culture
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., PBS with 100 mM glycine (B1666218) or Tris)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells to the desired confluency in a culture plate.
-
For suspension cells, harvest and wash the cells twice with ice-cold, amine-free PBS. Resuspend the cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in ice-cold, amine-free PBS.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension or overlay on adherent cells to a final concentration of 0.1-1 mM.
-
Incubate for 30 minutes at 4°C with gentle agitation. Incubation at 4°C minimizes endocytosis of the labeled proteins.[4]
-
-
Quenching:
-
Add quenching buffer to a final concentration of 100 mM to stop the reaction.
-
Incubate for 10 minutes at 4°C.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted linker and quenching buffer.
-
Protocol 2: On-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-labeled cells (from Protocol 1)
-
Azide-containing molecule of interest (e.g., azide-fluorophore, azide-biotin)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
PBS
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water immediately before use.
-
-
Click Reaction Cocktail Preparation:
-
In a microcentrifuge tube, combine the following reagents in order to prepare the click reaction cocktail (for a 1 mL final reaction volume):
-
Azide-containing molecule stock solution to a final concentration of 10-100 µM.
-
CuSO4 stock solution to a final concentration of 100-500 µM.
-
THPTA stock solution to a final concentration of 500-2500 µM.
-
PBS to bring the volume to just under 1 mL.
-
-
-
Click Reaction:
-
Resuspend the alkyne-labeled cells in the click reaction cocktail.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent azide.
-
-
Washing:
-
Wash the cells three times with PBS to remove unreacted click chemistry reagents.
-
-
Downstream Analysis:
-
The labeled cells are now ready for downstream applications such as flow cytometry, microscopy, or cell lysis for proteomic analysis.
-
Quantitative Data and Optimization
While specific quantitative data on the labeling efficiency of this compound on various cell lines is not extensively available in the public domain, the following tables provide typical concentration ranges and conditions for optimizing the two-step labeling protocol.
Table 1: Optimization of NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 2 mM | Higher concentrations may increase labeling but can also lead to increased cell death. |
| Cell Density | 1x10^6 - 2x10^7 cells/mL | Higher cell densities can improve labeling efficiency. |
| pH | 7.2 - 8.5 | Optimal pH for NHS ester reaction with primary amines.[3] |
| Incubation Time | 15 - 60 minutes | Longer incubation times may not significantly increase labeling and can affect cell viability. |
| Temperature | 4°C | Recommended to minimize internalization of labeled proteins.[4] |
Table 2: Optimization of On-Cell CuAAC Reaction
| Parameter | Recommended Range | Notes |
| Azide-Molecule Concentration | 10 - 200 µM | Should be in excess of the estimated number of alkyne groups on the cell surface. |
| CuSO4 Concentration | 50 - 500 µM | Higher concentrations can be toxic to cells. |
| Ligand (THPTA) Concentration | 250 - 2500 µM | A 5:1 molar ratio of ligand to copper is recommended to protect cells from copper toxicity. |
| Sodium Ascorbate Concentration | 1 - 10 mM | Should be in excess to ensure complete reduction of Cu(II) to Cu(I). |
| Incubation Time | 30 - 90 minutes | Longer incubation times may be necessary for less reactive azides or lower alkyne densities. |
| Temperature | Room Temperature | The reaction is typically efficient at room temperature. |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for two-step cell surface protein labeling.
Caption: Chemical pathway of the two-step labeling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient, reliable, and versatile method for forging covalent bonds.[1][2] This reaction's exceptional characteristics, including its high regioselectivity, mild reaction conditions, and tolerance of a wide array of functional groups, have cemented its importance in diverse scientific fields such as drug discovery, materials science, and bioconjugation.[1][2][3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often necessitates harsh conditions and results in a mixture of regioisomers, the CuAAC reaction proceeds readily at ambient temperatures to exclusively yield the 1,4-disubstituted 1,2,3-triazole product.[1][4]
The CuAAC reaction is a prime example of a bioorthogonal reaction, meaning it can proceed within a biological system without interfering with native biochemical processes.[3][5] This has led to its extensive use in labeling and detecting a wide range of biomolecules, including proteins, glycans, lipids, and nucleic acids.[5] In drug development, CuAAC is instrumental in the synthesis of complex molecules and the construction of antibody-drug conjugates (ADCs).[6][7]
Mechanism of CuAAC
The currently accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate, a pathway supported by extensive kinetic and computational evidence.[8][9] The catalytic cycle proceeds through several key steps, showcasing a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[4][10]
The catalytic cycle can be summarized as follows:
-
Formation of Copper-Acetylide: A copper(I) species reacts with a terminal alkyne to form a copper-acetylide intermediate.
-
Coordination of Azide (B81097): The azide substrate then coordinates to a second copper(I) center.
-
Formation of a Six-Membered Metallacycle: The coordinated azide and acetylide react to form a six-membered copper metallacycle.[4]
-
Ring Contraction: This metallacycle undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide intermediate.[1]
-
Protonolysis and Catalyst Regeneration: The final step involves the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1][4]
Quantitative Data Summary
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and temperature. The following tables provide a summary of typical reaction conditions and performance.
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loading is desirable to minimize copper contamination in the final product.[11] |
| Reaction Temperature | Room Temperature to 343 K | The reaction is often efficient at room temperature, but modest heating can increase the reaction rate.[9][11][12] |
| Reaction Time | 5 minutes to 24 hours | Reaction times are highly dependent on the substrates, catalyst system, and concentration.[1][11] |
| pH Range | 4 - 12 | The reaction is robust and can be performed over a wide pH range, making it suitable for biological applications.[9] |
| Yields | Often >95% | CuAAC reactions are known for their high efficiency and near-quantitative yields.[3][9] |
| Solvents | Aqueous buffers (e.g., PBS), organic solvents (e.g., t-BuOH/H₂O, DMF, DMSO), or neat (solvent-free) | The choice of solvent depends on the solubility of the substrates. The reaction often shows accelerated rates in water.[4][11] |
| Ligands | THPTA, TBTA, BTTAA, BTTES, BTTP | Ligands are used to stabilize the Cu(I) oxidation state and accelerate the reaction.[1][6][13] |
| Reducing Agents | Sodium Ascorbate (B8700270) | Used to reduce Cu(II) salts (e.g., CuSO₄) to the active Cu(I) catalyst in situ.[4][6] |
Experimental Protocols
Below are detailed protocols for performing a CuAAC reaction for both small molecule synthesis and bioconjugation applications.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0 - 1.2 equivalents)
-
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)
-
Round-bottom flask
-
Magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the azide and the terminal alkyne.
-
Dissolve the reactants in the chosen solvent.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction.[4] Further purification can be achieved by column chromatography if necessary.
Protocol 2: Bioconjugation of an Azide-Modified Molecule to an Alkyne-Tagged Protein
This protocol provides a general guideline for the bioconjugation of a small molecule probe to a protein.
Materials:
-
Alkyne-tagged protein in a suitable buffer (e.g., PBS)
-
Azide-functionalized probe (2-10 fold molar excess over the protein)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Microcentrifuge tube
Procedure:
-
In a microcentrifuge tube, add the solution of the alkyne-tagged protein.
-
Add the azide-functionalized probe to the tube.
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Allow this mixture to stand for a few minutes.
-
Add the catalyst premix to the reaction mixture containing the protein and the probe.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using fluorescent probes.
-
Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove excess reagents.[6]
-
Analyze the final conjugate to determine the efficiency of the conjugation and the purity of the product.
Visualizations
Catalytic Cycle of CuAAC
Caption: The dinuclear catalytic cycle of the CuAAC reaction.
Experimental Workflow for Bioconjugation
Caption: A typical experimental workflow for CuAAC-mediated bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. An Overview of Recent Advances in Biomedical Applications of Click Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Labeling Antibodies with PC Alkyne-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the labeling of antibodies with PC Alkyne-PEG4-NHS ester. This bifunctional linker is a valuable tool in bioconjugation, enabling the introduction of a terminal alkyne group onto antibodies. The incorporated alkyne moiety can then be utilized in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the attachment of various payloads, including cytotoxic drugs for antibody-drug conjugates (ADCs), imaging agents, or other functional molecules.[1]
The labeling process involves the reaction of the N-hydroxysuccinimide (NHS) ester group of the linker with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the antibody surface, forming a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[2] This guide offers a comprehensive overview of the entire workflow, from antibody preparation and labeling to purification and characterization of the final alkyne-modified antibody.
Data Presentation
Table 1: Illustrative Data on the Effect of Molar Ratio of this compound on Antibody Labeling Efficiency and Recovery
The following table provides representative data on how varying the molar ratio of this compound to the antibody can influence the degree of labeling (DOL) and the final antibody recovery after purification. It is important to note that optimal ratios should be determined empirically for each specific antibody and application.
| Molar Ratio (this compound : Antibody) | Average Degree of Labeling (DOL) (Alkynes per Antibody) | Antibody Recovery (%) after Purification |
| 5:1 | 2 - 4 | > 90% |
| 10:1 | 4 - 6 | 85 - 90% |
| 20:1 | 6 - 8 | 80 - 85% |
| 40:1 | 8 - 12 | 75 - 80% |
Note: This data is illustrative and the actual DOL and recovery will depend on factors such as the antibody concentration, buffer conditions, and the number of accessible lysine residues on the antibody.[2][3]
Table 2: Characterization of Alkyne-Labeled Antibody
This table outlines the key characterization methods and expected outcomes for the alkyne-labeled antibody.
| Characterization Method | Parameter Measured | Expected Outcome |
| UV-Vis Spectroscopy | Antibody Concentration and DOL | Determination of protein concentration (A280) and estimation of DOL if the alkyne linker has a distinct absorbance. |
| MALDI-TOF Mass Spectrometry | Molecular Weight and DOL | An increase in the molecular weight of the antibody corresponding to the number of attached this compound molecules, allowing for the calculation of the average DOL.[4][5][6][7] |
| Size-Exclusion Chromatography (SEC) | Purity and Aggregation | A single, sharp peak indicating a homogenous and monomeric antibody conjugate with minimal aggregation.[8] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen Binding Affinity | The binding affinity of the labeled antibody should be comparable to that of the unlabeled antibody, indicating that the labeling process has not significantly impacted its function.[9] |
Experimental Protocols
Protocol 1: Antibody Preparation and Labeling with this compound
This protocol details the steps for preparing the antibody and performing the labeling reaction.
Materials:
-
Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or other purification systems (e.g., SEC)[8][10][11]
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be buffer-exchanged into an amine-free buffer like PBS. This can be achieved using spin desalting columns or dialysis.[10]
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[3]
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. Do not store the stock solution as NHS esters are moisture-sensitive and will hydrolyze over time.[10]
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (refer to Table 1 for guidance). For example, for a 10-fold molar excess with a 1 mg/mL antibody solution (assuming an IgG with a molecular weight of 150 kDa), you would add a specific calculated volume of the 10 mg/mL linker solution.
-
Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.[10]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[10]
-
Protocol 2: Purification of the Alkyne-Labeled Antibody
This protocol describes the removal of unreacted this compound and other small molecules from the labeled antibody.
Materials:
-
Quenched antibody labeling reaction mixture
-
Purification Buffer: PBS, pH 7.4
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or a size-exclusion chromatography (SEC) system.[8][10][11][12]
Procedure using Spin Desalting Columns:
-
Column Equilibration:
-
Equilibrate the spin desalting column with the purification buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage solution and then washing it with the purification buffer.[10]
-
-
Sample Loading and Purification:
-
Apply the quenched antibody labeling reaction mixture to the center of the equilibrated column.
-
Centrifuge the column according to the manufacturer's protocol to collect the purified alkyne-labeled antibody. The unreacted linker and other small molecules will be retained in the column matrix.[10]
-
-
Concentration (if necessary):
-
If the purified antibody is too dilute, it can be concentrated using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa for IgG).
-
Protocol 3: Characterization of the Alkyne-Labeled Antibody
This protocol outlines the methods for characterizing the purified alkyne-labeled antibody.
1. Determination of Antibody Concentration and Degree of Labeling (DOL):
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified antibody solution at 280 nm (A280).
-
Calculate the antibody concentration using the Beer-Lambert law and the antibody's extinction coefficient.
-
-
MALDI-TOF Mass Spectrometry:
-
Analyze the unlabeled and alkyne-labeled antibody samples by MALDI-TOF mass spectrometry.[4][5][6][7]
-
The mass difference between the main peaks of the labeled and unlabeled antibody spectra will correspond to the mass of the attached alkyne linkers.
-
The average DOL can be calculated by dividing the average mass shift by the molecular weight of the this compound.
-
2. Assessment of Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC):
-
Analyze the purified alkyne-labeled antibody by SEC. A single, symmetrical peak is indicative of a pure, non-aggregated antibody conjugate.[8]
-
3. Evaluation of Antigen Binding Affinity:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Perform a direct or indirect ELISA to compare the binding affinity of the alkyne-labeled antibody to that of the unlabeled antibody.[9]
-
Coat a microplate with the target antigen.
-
Add serial dilutions of both the labeled and unlabeled antibodies.
-
Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
The resulting binding curves should be comparable, indicating that the labeling process has not significantly compromised the antibody's antigen-binding capability.
-
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the click chemistry reaction between the alkyne-labeled antibody and an azide-containing molecule.
Materials:
-
Purified alkyne-labeled antibody
-
Azide-containing molecule of interest (e.g., a drug, a fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the azide-containing molecule, CuSO₄, sodium ascorbate (B8700270), and THPTA in an appropriate solvent (e.g., water or DMSO).
-
-
Click Reaction:
-
In a reaction tube, combine the alkyne-labeled antibody and the azide-containing molecule at a desired molar ratio.
-
Add the copper-chelating ligand (THPTA).
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting antibody conjugate using spin desalting columns or SEC to remove the catalyst, excess reagents, and byproducts.
-
Visualizations
Caption: Experimental workflow for labeling antibodies with this compound.
Caption: Chemical reaction for labeling an antibody with this compound.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. bruker.com [bruker.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. itwreagents.com [itwreagents.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using PC Alkyne-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Alkyne-PEG4-NHS ester is a versatile heterobifunctional crosslinker that enables the conjugation of biomolecules through two distinct chemical reactions. It features a photo-cleavable (PC) linker, a terminal alkyne group for click chemistry, a polyethylene (B3416737) glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities makes it an invaluable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced chemical biology research.[1][2][3]
The NHS ester moiety reacts efficiently with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds. The terminal alkyne group allows for a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-modified molecules.[1][3] The integrated PEG4 spacer enhances solubility and reduces potential steric hindrance during conjugation. Furthermore, the photocleavable linker provides a mechanism for the controlled release of conjugated molecules upon exposure to UV light, typically in the range of 300-350 nm.[4]
These application notes provide an overview of the properties of this compound, protocols for its use in bioconjugation, and methods for the characterization and application of the resulting conjugates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H39N3O14 | [3][5][6] |
| Molecular Weight | 653.6 g/mol | [3][5][6] |
| Purity | ≥95% | [3][5] |
| Storage Conditions | -20°C, desiccated | [1][5] |
| Solubility | DMSO, DMF | [1] |
Table 2: Representative Reaction Parameters for Antibody Conjugation
| Parameter | Recommended Condition | Notes |
| NHS Ester Reaction | ||
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve efficiency. |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | Optimal ratio should be determined empirically. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.5 | Avoid buffers containing primary amines like Tris. |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can minimize protein degradation. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ||
| Molar Ratio (Azide-Payload:Alkyne-Antibody) | 2:1 to 10:1 | Excess payload ensures complete reaction of the antibody. |
| Copper (II) Sulfate (CuSO4) | 1 mM | |
| Copper-stabilizing Ligand (e.g., THPTA) | 5 mM | Tris(3-hydroxypropyltriazolylmethyl)amine helps to maintain copper in the Cu(I) state and reduces cytotoxicity. |
| Reducing Agent (e.g., Sodium Ascorbate) | 50 mM | Freshly prepared solution is recommended. |
| Reaction Time | 1-4 hours at room temperature | |
| Photocleavage | ||
| Wavelength | 300-350 nm | |
| Irradiation Time | 5-30 minutes | Time depends on the intensity of the UV source and the concentration of the conjugate. Complete cleavage is often observed within 5 minutes.[4] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of an azide-modified payload to an antibody using this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Azide-modified payload
-
Copper (II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Procedure:
Step 1: Antibody Modification with this compound
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS.
Step 2: Click Chemistry Reaction with Azide-Modified Payload
-
Payload Preparation: Dissolve the azide-modified payload in DMSO to a stock concentration of 10 mM.
-
Catalyst Preparation:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Click Reaction Mixture:
-
To the alkyne-modified antibody solution, add the azide-modified payload to a final molar excess of 5- to 10-fold over the antibody.
-
Add the THPTA solution to a final concentration of 5 mM.
-
Add the CuSO4 solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 50 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using a desalting column or size-exclusion chromatography to remove excess payload and reaction components.
Protocol 2: Photocleavage of the Conjugated Payload
Materials:
-
Purified ADC from Protocol 1
-
UV lamp with an emission wavelength of 300-350 nm (e.g., a Black Ray UV lamp)
-
Quartz or UV-transparent cuvettes/plates
-
Analysis equipment (e.g., HPLC, mass spectrometer)
Procedure:
-
Sample Preparation: Prepare the ADC solution in a suitable buffer in a quartz cuvette or a UV-transparent plate.
-
UV Irradiation: Expose the sample to UV light (300-350 nm) at a fixed distance. The irradiation time will depend on the lamp intensity and the desired extent of cleavage. A typical time range is 5-30 minutes.[4]
-
Analysis: Analyze the sample at different time points to monitor the progress of the cleavage reaction. This can be done by HPLC, observing the appearance of the released payload peak, or by mass spectrometry to confirm the mass change of the antibody.
Characterization of the Conjugate
Drug-to-Antibody Ratio (DAR) Determination:
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV-Vis Spectroscopy: If the drug has a distinct UV-Vis absorbance from the antibody, the DAR can be calculated from the absorbance spectrum of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the ADC, from which the DAR can be calculated.
Visualizations
Caption: Experimental workflow for ADC synthesis and payload release.
Caption: Chemical reaction mechanisms for bioconjugation.
Caption: Generalized ADC internalization and payload release pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. PC Alkyne-PEG4-NHS carbonate ester | CAS: 1802907-98-7 | AxisPharm [axispharm.com]
- 4. Photocleavable PC linker [biosyn.com]
- 5. PC Alkyne-PEG4-NHS carbonate ester, 1802907-98-7 | BroadPharm [broadpharm.com]
- 6. PC Alkyne-PEG4-NHS carbonate ester - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for Preparing Stock Solutions of PC Alkyne-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Alkyne-PEG4-NHS ester is a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. It features a terminal alkyne group for click chemistry reactions and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines on biomolecules such as proteins, peptides, and antibodies. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity of the resulting conjugate. Proper preparation of stock solutions is critical to ensure the integrity and reactivity of the NHS ester moiety, which is susceptible to hydrolysis. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure optimal performance in downstream applications.
Product Information
| Property | Value |
| Molecular Weight | 653.63 g/mol [1] |
| CAS Number | 1802907-98-7[1][2] |
| Appearance | Light yellow to yellow viscous liquid[1] |
| Purity | Typically ≥95% |
Data Presentation: Solubility and Recommended Stock Solution Parameters
The solubility of this compound is a key factor in preparing concentrated stock solutions. The following table summarizes the recommended solvents and concentrations. It is crucial to use anhydrous (dry) solvents to minimize hydrolysis of the NHS ester.
| Solvent | Recommended Concentration | Notes |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL (152.99 mM)[1] | Use of newly opened, high-purity, anhydrous DMSO is highly recommended.[1] Ultrasonic agitation may be required to achieve complete dissolution at high concentrations.[1] |
| Anhydrous Dimethylformamide (DMF) | Soluble | Ensure DMF is amine-free as trace amounts of dimethylamine (B145610) can react with the NHS ester. |
The following table provides volumes of solvent required to prepare stock solutions of common concentrations.
| Desired Concentration | Volume of Solvent to Add to 1 mg of this compound | Volume of Solvent to Add to 5 mg of this compound | Volume of Solvent to Add to 10 mg of this compound |
| 1 mM | 1.530 mL | 7.650 mL | 15.299 mL |
| 5 mM | 0.306 mL | 1.530 mL | 3.060 mL |
| 10 mM | 0.153 mL | 0.765 mL | 1.530 mL |
Experimental Protocols
Materials and Reagents
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Dimethylformamide (DMF)
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Desiccator
Protocol for Preparing a 10 mM Stock Solution in Anhydrous DMSO
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture onto the product. This is a critical step to maintain the integrity of the moisture-sensitive NHS ester.
-
Weigh Reagent: In a fume hood, carefully weigh the desired amount of this compound. For example, to prepare a 1 mL of 10 mM stock solution, weigh out approximately 6.54 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound. For 6.54 mg of the reagent, add 1 mL of anhydrous DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the reagent is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution, especially for higher concentrations.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the NHS ester, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C in a desiccated, dark environment.[1][2]
Storage and Stability
The stability of the this compound stock solution is highly dependent on the storage conditions.
| Storage Temperature | Recommended Storage Duration | Notes |
| -20°C | Up to 1 month[1] | Store in a non-frost-free freezer and protect from light. Use of a desiccator is recommended. |
| -80°C | Up to 6 months[1] | Provides longer-term stability. Avoid repeated freeze-thaw cycles. |
Important Considerations:
-
Hydrolysis: The NHS ester moiety is highly susceptible to hydrolysis in the presence of water. Always use anhydrous solvents and handle the reagent in a low-humidity environment. Aqueous solutions of NHS esters should be used immediately and are not recommended for storage.
-
Amine-Containing Buffers: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will react with the NHS ester, rendering it inactive for its intended bioconjugation reaction.
-
Solvent Quality: Use high-purity, anhydrous grade solvents to prepare stock solutions. Hygroscopic solvents like DMSO should be from a freshly opened bottle.[1]
Mandatory Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Logical relationship of this compound from solid reagent to bioconjugate.
References
Application Notes and Protocols for NHS Ester Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and optimizing the buffer conditions for successful N-hydroxysuccinimide (NHS) ester coupling reactions. This chemistry is a cornerstone of bioconjugation, used to covalently link molecules to proteins, antibodies, and other biomolecules for a wide range of applications, including diagnostics, therapeutics, and fundamental research.
The Critical Role of Reaction pH
The efficiency of NHS ester coupling is critically dependent on the reaction pH, which governs a delicate balance between the reactivity of the target amine and the stability of the ester.[1]
-
Amine Reactivity : The reactive species in the coupling reaction is the deprotonated primary amine (-NH₂), which acts as a nucleophile.[1] At a pH below the pKa of the amine (typically around 10.5 for the lysine (B10760008) side chain), the group is predominantly protonated (-NH₃⁺), rendering it non-nucleophilic and significantly decreasing the reaction rate.[1][2] As the pH increases, the concentration of the reactive deprotonated amine rises, favoring the coupling reaction.[1]
-
NHS Ester Hydrolysis : The primary competing reaction is the hydrolysis of the NHS ester by water, which renders the reagent inactive.[1] The rate of this hydrolysis reaction increases significantly at higher pH values.[3][4][5]
Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of ester hydrolysis. For most applications, this optimal range is between pH 7.2 and 8.5 .[5][6][7]
Caption: Logical relationship of pH effects on NHS ester coupling reactions.
Buffer Selection
The choice of buffer is critical for a successful conjugation reaction. The buffer must not contain primary amines, which would compete with the target molecule.[5][8]
Table 1: Recommended Buffers for NHS Ester Coupling
| Buffer System | Typical Concentration | Optimal pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 0.1 M | 7.2 - 7.5 | A common choice, especially for pH-sensitive proteins. The reaction is slower but so is hydrolysis, often requiring longer incubation.[9] |
| Sodium Bicarbonate / Carbonate | 0.1 - 0.2 M | 8.0 - 9.0 | Frequently recommended for efficient coupling.[3][5][10][11] |
| Sodium Borate | 50 mM - 0.1 M | 8.0 - 9.0 | An effective alternative to bicarbonate buffers.[5][7][10] |
| HEPES | 0.1 M | 7.2 - 8.0 | A non-amine buffer suitable for reactions in the physiological pH range.[5][7] |
Table 2: Buffers and Reagents to Avoid in the Reaction Mixture
| Reagent | Chemical Name | Reason for Avoidance |
| Tris | Tris(hydroxymethyl)aminomethane | Contains a primary amine that competes with the target molecule for conjugation.[3][5][12] It is, however, useful for quenching the reaction.[5] |
| Glycine | Aminoacetic Acid | Contains a primary amine and will react with the NHS ester. Often used to quench reactions.[5][10] |
| Ammonium Salts | e.g., Ammonium Bicarbonate | Ammonium ions contain primary amines that will compete in the reaction.[13] |
| Sodium Azide | NaN₃ | Can interfere with the reaction at high concentrations (>3 mM).[5] |
Quantitative Reaction Parameters
Optimizing key experimental parameters is essential for achieving the desired degree of labeling (DOL) and ensuring reproducibility.
Table 3: Summary of Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability. The optimal pH is frequently cited as 8.3-8.5.[3][6] |
| NHS Ester Hydrolysis Half-life | ~10 minutes (pH 8.6, 4°C) 4-5 hours (pH 7.0, 0°C) | Hydrolysis is a significant competing reaction that accelerates with increasing pH.[4][5][12] This underscores the need to prepare NHS ester solutions immediately before use.[8] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency by favoring the bimolecular reaction over the competing hydrolysis reaction.[3][14] A minimum concentration of 2 mg/mL is recommended.[6][10] |
| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio depends on the protein and desired DOL. A 5-10x molar excess is a good starting point for mono-labeling oligonucleotides[15], while a 10-20x excess is common for proteins. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are faster. Performing the reaction at 4°C can help minimize hydrolysis of the NHS ester but may require a longer incubation time.[5][6] |
| Reaction Time | 0.5 - 4 hours (Room Temp) Overnight (4°C) | Optimization may be required. Longer incubation times may be needed for reactions at lower pH or temperature.[5][6][12] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Water-insoluble NHS esters must be dissolved in a high-quality, anhydrous (moisture-free) organic solvent before being added to the aqueous reaction buffer.[3][8][14] The final volume of organic solvent should not exceed 10% of the total reaction volume.[8] |
Experimental Protocols
Protocol 4.1: Preparation of Buffers and Reagents
A. 0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Dissolve 8.4 g of sodium bicarbonate (NaHCO₃) in 800 mL of purified water.
-
Adjust the pH to 8.3 by carefully adding 1 M sodium hydroxide (B78521) (NaOH).
-
Add purified water to bring the final volume to 1 L.
-
Filter the buffer through a 0.22 µm filter before use.
B. NHS Ester Stock Solution (e.g., 10 mM)
-
Allow the vial of NHS ester reagent to fully equilibrate to room temperature before opening to prevent moisture condensation.[8][16]
-
Immediately before use, dissolve the required amount of NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[14] For example, to make 100 µL of a 10 mM solution from a reagent with a molecular weight of 500 g/mol , dissolve 0.5 mg in 100 µL of solvent.
-
Vortex briefly to ensure complete dissolution. Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[8]
Protocol 4.2: General Protocol for Protein Labeling
This protocol provides a general guideline for conjugating an NHS ester to a protein, such as an antibody. Optimization is often required for specific proteins and labels.
Caption: General experimental workflow for protein labeling with NHS esters.
Methodology:
-
Protein Preparation :
-
Calculate Reagent Volumes :
-
Determine the desired molar excess of the NHS ester (e.g., 20-fold).
-
Calculation Example: To label 1 mL of a 5 mg/mL IgG solution (MW ≈ 150,000 Da) with a 20x molar excess of an NHS ester (MW = 500 Da) from a 10 mM stock:
-
Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol
-
Moles of NHS ester needed = (3.33 x 10⁻⁸ mol) * 20 = 6.66 x 10⁻⁷ mol
-
Volume of 10 mM NHS ester stock = (6.66 x 10⁻⁷ mol) / (0.010 mol/L) = 6.66 x 10⁻⁵ L = 66.6 µL
-
-
-
Conjugation Reaction :
-
Quench Reaction (Optional but Recommended) :
-
Purify the Conjugate :
-
Remove excess, unreacted label and reaction byproducts (such as N-hydroxysuccinimide) from the labeled protein.
-
The most common method is gel filtration using a desalting column (e.g., Sephadex G-25).[3] Dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4) is also an effective method.
-
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[15][17]
Caption: The chemical reaction mechanism of NHS ester coupling with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. neb.com [neb.com]
- 14. benchchem.com [benchchem.com]
- 15. glenresearch.com [glenresearch.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
Application Note: Purification of Proteins Labeled with PC Alkyne-PEG4-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
PC Alkyne-PEG4-NHS ester is a versatile chemical tool used for the modification of proteins. It features three key components: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on proteins, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and increase hydrodynamic radius, and a terminal alkyne group for subsequent bioorthogonal "click chemistry" reactions.[1][2] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs) and for attaching various reporter molecules.
The labeling reaction between the NHS ester and primary amines (e.g., the ε-amino group of lysine (B10760008) residues) results in a stable amide bond.[3] However, the post-reaction mixture is heterogeneous, containing the desired alkyne-labeled protein, unreacted protein, and a significant excess of hydrolyzed and unreacted this compound.[] A robust purification step is therefore critical to remove these contaminants, which can interfere with downstream applications and analytics.[3] This document provides detailed protocols for the purification of proteins labeled with this compound, focusing on the most common and effective methodologies.
Principle of Labeling and Purification
The labeling process is a nucleophilic acyl substitution where the deprotonated primary amine of a protein attacks the carbonyl carbon of the NHS ester. This reaction is most efficient at a slightly alkaline pH of 8.3-8.5.[1][3] At lower pH values, the amine is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[1]
Following the reaction, purification is essential. The choice of method depends on the specific requirements for purity and the scale of the experiment. The most common techniques are Size Exclusion Chromatography (SEC) and Dialysis (or Buffer Exchange), which separate molecules based on differences in their size and molecular weight.[3]
Experimental Workflow and Chemical Reaction
The overall process involves preparing the protein, conducting the labeling reaction, and purifying the final conjugate.
Figure 1. Experimental workflow for protein labeling and purification.
The chemical reaction forms a stable amide bond, covalently linking the Alkyne-PEG4 moiety to the protein.
Figure 2. NHS ester reaction with a primary amine on a protein.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol outlines a general procedure. The optimal molar ratio of NHS ester to protein may require empirical determination for each specific protein.[5]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS) or 0.1 M sodium bicarbonate, pH 8.3-8.5.[6][7] Avoid buffers containing primary amines like Tris or glycine.[7]
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]
-
Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4-8.0[7]
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. The optimal protein concentration is between 1-10 mg/mL.[6]
-
pH Adjustment: If using PBS (pH 7.2-7.5), the reaction will be slower but hydrolysis of the NHS ester is also reduced.[5] For a faster reaction, adjust the pH of the protein solution to 8.3-8.5 using a small amount of 1 M sodium bicarbonate.
-
NHS Ester Solution Preparation: Immediately before use, equilibrate the vial of this compound to room temperature.[7] Dissolve the required amount in a minimal volume of anhydrous DMSO or DMF to create a 10 mg/mL or 10 mM stock solution.[5][6] Note: Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[7]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice.[5][7]
-
Quenching (Optional): To stop the reaction, add a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7]
-
Proceed to Purification: Immediately purify the conjugate to remove unreacted reagents.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC is the preferred method for achieving high purity. It separates molecules based on their hydrodynamic radius, effectively removing unreacted protein and excess labeling reagent.[] The larger, PEGylated protein will elute earlier from the column than the smaller, unmodified protein.[9]
Materials:
-
SEC column with an appropriate fractionation range for the protein conjugate (e.g., Superdex 200 or equivalent)
-
Chromatography system (e.g., FPLC, HPLC)
-
Equilibration/Running Buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed running buffer.
-
Sample Preparation: Clarify the conjugation reaction mixture by centrifugation at 10,000 x g for 10 minutes to remove any precipitated material or aggregates.
-
Sample Injection: Inject the clarified supernatant onto the equilibrated SEC column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.
-
Elution and Fraction Collection: Elute the column with the running buffer at the flow rate recommended by the manufacturer. Monitor the elution profile by measuring the UV absorbance at 280 nm and collect fractions.
-
Analysis: Pool the fractions corresponding to the earliest major peak, which contains the purified, labeled protein conjugate. Analyze the purity using SDS-PAGE or analytical SEC.
Protocol 3: Purification by Dialysis / Desalting
This method is effective for removing small molecule impurities like hydrolyzed NHS ester and salts but will not separate labeled protein from unlabeled protein.[7]
Materials:
-
Dialysis cassette or tubing with a suitable Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for most proteins.
-
Dialysis buffer (e.g., PBS), with a volume at least 200-500 times that of the sample.[3]
-
Large beaker and stir plate.
-
Alternatively, a desalting column (e.g., PD-10) can be used for rapid buffer exchange.[10]
Procedure:
-
Prepare Dialysis Device: Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load Sample: Load the conjugation reaction mixture into the dialysis cassette or tubing.
-
Dialysis: Place the sealed device in the beaker with dialysis buffer. Stir the buffer gently at 4°C.
-
Buffer Exchange: Perform dialysis for at least 4 hours, with a minimum of two buffer changes. For complete removal of contaminants, a final dialysis step can be conducted overnight at 4°C.[3]
-
Sample Recovery: Carefully recover the purified protein conjugate from the dialysis device.
Data Presentation
Quantitative data from the purification process is crucial for assessing the success of the labeling and purification.
Table 1: Comparison of Common Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis / Desalting |
| Principle | Separation by hydrodynamic size | Separation by molecular weight cut-off |
| Separates | Labeled vs. Unlabeled Protein, Aggregates, Excess Reagent[] | Protein vs. Small Molecules (< MWCO)[3] |
| Resolution | High | Low (does not separate protein species) |
| Speed | Moderate (30-90 min) | Slow (4 hours to overnight) / Fast (desalting) |
| Scale | Analytical to Preparative | Small to Large Scale |
| Primary Use | High-purity isolation of labeled protein | Bulk removal of small molecule contaminants |
Table 2: Example Data from SEC Purification of a Labeled Antibody (~150 kDa)
This table illustrates a typical elution profile. The addition of the this compound increases the apparent molecular weight, causing an earlier elution.
| Fraction Number | Elution Volume (mL) | Predominant Species | A280 Absorbance | Purity Assessment |
| 8-9 | 8.5 | Aggregates | 0.05 | - |
| 10-12 | 11.0 | Alkyne-Labeled Antibody | 1.20 | >95% (by analytical SEC) |
| 13-14 | 13.5 | Unlabeled Antibody | 0.35 | - |
| 20-22 | 21.0 | Excess/Hydrolyzed NHS Ester | 0.10 (may vary) | - |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incorrect pH (too low) - Inactive NHS ester (hydrolyzed) - Insufficient molar excess of NHS ester - Presence of primary amines (e.g., Tris) in buffer | - Ensure reaction buffer pH is 8.3-8.5.[1] - Use fresh, anhydrous DMSO/DMF and prepare NHS ester solution immediately before use.[7] - Increase the molar ratio of NHS ester to protein. - Perform buffer exchange into an amine-free buffer like PBS or bicarbonate.[7] |
| Protein Precipitation/Aggregation | - High concentration of organic solvent - Protein instability at reaction pH - Over-labeling altering protein structure | - Keep final DMSO/DMF concentration below 10%.[8] - Perform the reaction at 4°C instead of room temperature. - Reduce the molar excess of the NHS ester. |
| Poor Separation in SEC | - Inappropriate column choice - Sample volume too large - Insufficient size difference between labeled and unlabeled protein | - Select a column with a fractionation range appropriate for your protein's size. - Keep the injection volume below 5% of the column volume. - If resolution is poor, consider alternative methods like Ion Exchange (IEX) or Hydrophobic Interaction (HIC) chromatography.[] |
| Contaminants Remain After Dialysis | - Inadequate dialysis time or buffer volume - Incorrect MWCO of the membrane | - Increase dialysis duration and perform more buffer changes with a larger volume.[3] - Ensure the MWCO is low enough to retain the protein but allow free passage of the small molecule reagent. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. creativepegworks.com [creativepegworks.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting NHS ester hydrolysis in labeling reactions.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with N-hydroxysuccinimide (NHS) ester hydrolysis in labeling reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to suboptimal labeling results due to NHS ester instability.
Question 1: My labeling efficiency is very low. What are the most likely causes?
Low labeling efficiency is the most common problem and is often a direct result of the premature hydrolysis of the NHS ester, which competes with the desired amine reaction.[1] Several factors can contribute to this:
-
Suboptimal pH: The reaction is highly pH-dependent. While the primary amine of a lysine (B10760008) residue is more nucleophilic at a basic pH, the rate of NHS ester hydrolysis also increases significantly at higher pH values.[2][3] The optimal balance is typically found between pH 8.3 and 8.5.[4][5] At a lower pH (e.g., below 7.2), the majority of primary amines are protonated and unavailable to react.[2]
-
Presence of Water (Moisture): NHS esters are highly susceptible to hydrolysis.[6] Using anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare the NHS ester stock solution is critical.[4][7] Any moisture in the reaction buffer or on the labware can hydrolyze the ester before it has a chance to react with the protein.
-
Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions. These buffer molecules will compete with the target protein for the NHS ester, drastically reducing labeling efficiency.[2][8] Always use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[1][4]
-
Low Reactant Concentrations: The competition between the amine labeling reaction and hydrolysis is concentration-dependent. At low protein concentrations (generally below 1-2 mg/mL), the hydrolysis reaction can dominate, leading to poor labeling outcomes.[2]
Question 2: How can I tell if my NHS ester reagent has already hydrolyzed?
Inactive, hydrolyzed NHS ester is a primary cause of failed labeling reactions.
-
Storage: NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent water condensation on the cold powder.[6]
-
Reagent Preparation: Always prepare the NHS ester stock solution immediately before use.[7] Do not store NHS esters in aqueous solutions.[4] Stock solutions in anhydrous DMSO or DMF can be stored for short periods at -20°C, but fresh preparations are always recommended.[4]
-
Reactivity Test: The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which absorbs light between 260-280 nm.[1][6] You can assess the reactivity of a questionable reagent by comparing its absorbance at 260 nm before and after intentional hydrolysis with a mild base, which provides a qualitative check of its activity.[6][8]
Question 3: The labeling reaction works, but the results are inconsistent between batches. Why?
Reproducibility issues often stem from subtle variations in reaction parameters.
-
Reaction Time and Temperature: Labeling reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[2][4] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[2] It is crucial to keep these parameters consistent for reproducible results.
-
pH Control: Small shifts in buffer pH can significantly alter the balance between aminolysis and hydrolysis. Always prepare buffers fresh and verify the pH with a calibrated meter before starting the reaction.[2] Note that as the labeling reaction proceeds, the release of the NHS leaving group can slightly acidify the mixture, especially in large-scale reactions.[5][9]
-
Molar Excess of NHS Ester: The optimal molar ratio of NHS ester to protein should be determined empirically. A common starting point is a 5 to 20-fold molar excess.[3][10] Using the same precise ratio for each reaction is key to achieving consistent degrees of labeling.
Question 4: After labeling, my protein precipitates out of solution. What went wrong?
Protein precipitation or aggregation post-labeling can occur due to:
-
Over-labeling: The modification of too many lysine residues can alter the protein's net charge, isoelectric point (pI), and solubility, leading to aggregation.[8][10] This can be addressed by reducing the molar excess of the NHS ester in the reaction or shortening the incubation time.
-
Solvent Effects: If the NHS ester is dissolved in a high concentration of organic solvent (like DMSO or DMF), adding a large volume of this stock to your aqueous protein solution can cause the protein to denature and precipitate. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.
Quantitative Data Summary
The stability of an NHS ester is critically dependent on pH and temperature. The rate of hydrolysis, its primary degradation pathway in aqueous buffers, increases dramatically with rising pH.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [1][3] |
| 8.0 | Room Temperature | ~3.5 hours | [3] |
| 8.5 | Room Temperature | ~3 hours | [3] |
| 8.6 | 4 | 10 minutes | [1][3] |
| 9.0 | Room Temperature | ~2 hours | [3] |
Table 1: Stability of NHS Esters. This table summarizes the half-life of typical NHS esters under various pH and temperature conditions, highlighting the rapid increase in hydrolysis rate at higher pH values.
Key Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a standard procedure for labeling an antibody with a fluorescent dye NHS ester.
Materials:
-
Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS).
-
Dye-NHS ester.
-
Anhydrous DMSO or DMF.[4]
-
Purification Column: Sephadex G-25 or equivalent desalting column.[11]
Procedure:
-
Prepare Protein Solution: Adjust the protein concentration to 2-5 mg/mL in cold Reaction Buffer.[2][11] Ensure the buffer is free of any amine-containing substances.
-
Prepare Dye Stock Solution: Immediately before labeling, allow the vial of dye-NHS ester to warm to room temperature.[11] Dissolve the dye in anhydrous DMSO to a concentration of 10 mM.[11]
-
Perform Labeling Reaction: Add a 10-20 fold molar excess of the dissolved dye-NHS ester to the protein solution while gently stirring.[10] For example, add 15-25 µL of 10 mM dye stock for every 1 mL of a 2.5 mg/mL antibody solution.[11]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[12] Alternatively, the reaction can be incubated overnight at 4°C.[2]
-
Purify Conjugate: Immediately after incubation, separate the labeled protein from the unreacted free dye by passing the reaction mixture over a desalting column pre-equilibrated with PBS.[11][12] Collect the faster-eluting colored fraction, which contains the labeled protein.
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL (or dye-to-protein ratio) is calculated using spectrophotometry.
Procedure:
-
Measure Absorbance: Dilute the purified labeled protein solution in PBS to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[13] Measure the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).[11][13]
-
Calculate Protein Concentration: The dye also absorbs light at 280 nm, so its contribution must be subtracted. A correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its Aₘₐₓ, is used.
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye (where ε_dye is the molar extinction coefficient of the dye)
-
-
Calculate DOL:
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Molar Excess of PC Alkyne-PEG4-NHS Ester for Labeling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the molar excess of PC Alkyne-PEG4-NHS ester for labeling biomolecules. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional linker molecule. It contains a terminal alkyne group for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein).[1][2] The polyethylene (B3416737) glycol (PEG4) spacer is hydrophilic and increases the solubility of the conjugate, which can help to prevent aggregation, especially when labeling with hydrophobic molecules.[][4] This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs).[1][5][6]
Q2: What is "molar excess" and why is it a critical parameter to optimize?
Molar excess refers to the ratio of moles of the this compound to the moles of the biomolecule (e.g., antibody) in the labeling reaction. Optimizing this ratio is crucial for controlling the degree of labeling (DOL), which is the average number of linker molecules attached to each biomolecule.
-
Too low molar excess: Results in a low DOL, which may lead to an insufficient signal in downstream applications or a low drug-to-antibody ratio (DAR) in ADCs.
-
Too high molar excess: Can lead to over-labeling, which may cause protein aggregation and precipitation, loss of biological activity, or altered pharmacokinetics.[7] In some cases, excessive linker usage can also promote intermolecular crosslinking.[8]
Q3: What is a good starting molar excess for labeling an antibody with this compound?
For antibodies, a common starting point for optimization is a molar excess of the PEG-NHS ester ranging from 5-fold to 20-fold.[9] A 20-fold molar excess is often used to label antibodies at a concentration of 1-10 mg/mL, which typically results in a DOL of 4-6 linkers per antibody.[9] For labeling Trastuzumab with a similar TCO-PEG4-NHS ester, a 7.5-fold molar excess has been used.[10] It is highly recommended to perform a titration with different molar excess ratios to find the optimal condition for your specific antibody and application.[8][11]
Q4: What are the optimal reaction conditions for labeling with this compound?
The reaction between an NHS ester and a primary amine is highly dependent on several factors. The following table summarizes the key reaction parameters and their recommended ranges.
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester competes significantly with the labeling reaction.[12] |
| Buffer | Amine-free buffers (e.g., PBS, bicarbonate, borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester, reducing labeling efficiency.[11][13] |
| Temperature | Room Temperature (RT) or 4°C | Reactions are typically run for 30-60 minutes at RT or for 2 hours to overnight on ice or at 4°C.[9][11] Lower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation times. |
| Protein Concentration | > 2 mg/mL | Higher protein concentrations favor the labeling reaction over the competing hydrolysis of the NHS ester. Dilute protein solutions may require a higher molar excess of the linker to achieve the same DOL.[9] |
| Solvent for Linker | Anhydrous DMSO or DMF | This compound should be dissolved in a dry, water-miscible organic solvent immediately before use. The volume of the organic solvent should not exceed 10% of the final reaction volume.[9] |
Q5: How do I stop the labeling reaction?
The reaction is stopped by adding a quenching reagent, which is a small molecule containing a primary amine that will react with any excess, unreacted this compound. Common quenching reagents include Tris, glycine, or hydroxylamine (B1172632) at a final concentration of 20-100 mM.[11][14]
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of biomolecules with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency / Low DOL | NHS ester has hydrolyzed: The linker is moisture-sensitive. | Equilibrate the vial to room temperature before opening to prevent condensation. Dissolve the linker in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage.[9] |
| Buffer contains primary amines: Tris, glycine, or other amine-containing buffers are present. | Perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0) before starting the labeling reaction.[11][13] | |
| Incorrect pH: The reaction buffer pH is too low (<7.2). | Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal reactivity of the primary amines.[12] | |
| Molar excess is too low: Insufficient linker was added to the reaction. | Increase the molar excess of the this compound. This is especially important for dilute protein solutions.[9] | |
| Low protein concentration: The concentration of the biomolecule is too low, favoring hydrolysis. | Concentrate the protein solution to >2 mg/mL if possible.[9] | |
| Protein Precipitation/ Aggregation | Over-labeling of the protein: The molar excess of the linker was too high. | Reduce the molar excess of the this compound or decrease the reaction time. |
| Low protein solubility: The protein is inherently prone to aggregation. | Perform the reaction at a lower protein concentration or at 4°C. The PEG4 linker is designed to increase hydrophilicity, but aggregation can still occur.[] | |
| Incorrect buffer conditions: pH or salt concentration is not optimal for the protein's stability. | Ensure the buffer conditions are suitable for the specific protein being labeled. | |
| Inconsistent Results Between Experiments | Inaccurate quantification: The concentration of the protein or linker is not accurately determined. | Ensure accurate concentration measurements before starting the reaction. |
| Variable reaction conditions: Time, temperature, or pH are not kept consistent. | Maintain consistent reaction parameters between experiments for reproducibility. | |
| Degraded linker: The this compound has been improperly stored or handled. | Store the linker at -20°C, protected from moisture.[1][14] Allow the vial to warm to room temperature before opening. |
Experimental Protocols
Protocol 1: General Labeling of an Antibody with this compound
This protocol provides a general guideline for labeling an antibody. Optimization of the molar excess of the linker is recommended for each specific antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. For example, dissolve ~0.65 mg in 100 µL of solvent. Vortex to ensure it is fully dissolved.
-
-
Calculation of Molar Excess:
-
Calculate the moles of antibody in your reaction.
-
Moles of Antibody = (Volume of Antibody (L) * Concentration of Antibody (g/L)) / Molecular Weight of Antibody ( g/mol ) (Assume MW of IgG ~150,000 g/mol ).
-
-
Determine the desired molar excess (e.g., 20-fold).
-
Calculate the moles of linker needed.
-
Moles of Linker = Moles of Antibody * Molar Excess.
-
-
Calculate the volume of the 10 mM linker stock solution to add.
-
Volume of Linker Stock (L) = Moles of Linker / 0.010 mol/L.
-
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the antibody solution.
-
Mix gently by pipetting.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for 15 minutes on ice.
-
-
Purification of the Labeled Antibody:
-
Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL can be determined by measuring the absorbance of the purified conjugate.
Procedure using BCA Assay:
-
Determine the concentration of the labeled antibody (in mg/mL and M) using a BCA protein assay kit, following the manufacturer's instructions.
-
The DOL calculation in this context would typically be part of a larger workflow, for instance, after attaching a fluorescent dye or a drug to the alkyne group. If a UV-Vis active molecule is attached to the alkyne, its concentration can be determined using its specific molar extinction coefficient at its λmax.
-
Calculate the DOL:
-
DOL = Molar concentration of attached molecule / Molar concentration of antibody
-
Visualizations
Caption: Experimental workflow for labeling an antibody with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. furthlab.xyz [furthlab.xyz]
- 12. bidmc.org [bidmc.org]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. PC Alkyne-PEG4-NHS carbonate ester, 1802907-98-7 | BroadPharm [broadpharm.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Preventing Protein Aggaporation During NHS Ester Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with protein aggregation during N-hydroxysuccinimide (NHS) ester labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during NHS ester labeling?
Protein aggregation during NHS ester labeling can be triggered by several factors that disrupt protein stability:
-
Over-labeling: The addition of too many label molecules can alter the protein's net charge and isoelectric point (pI), leading to a decrease in solubility.[1][2][3]
-
Hydrophobic Labels: Labeling with hydrophobic molecules or dyes can increase the overall hydrophobicity of the protein, promoting self-association and precipitation.[1][2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[4] An inappropriate buffer can lead to protein unfolding and aggregation even before the addition of the NHS ester.[2][4]
-
High Protein Concentration: While a higher protein concentration can improve labeling efficiency, it can also increase the risk of aggregation as protein molecules are in closer proximity.[4]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, especially at higher pH values.[5][6] This competing reaction can be exacerbated by suboptimal conditions and contribute to inefficiencies that may indirectly promote aggregation.
-
Presence of Reducing Agents: In some cases, reducing agents used to prevent disulfide bond formation can interfere with the labeling reaction or protein stability if not chosen carefully.[4]
Q2: My protein precipitated immediately after adding the dissolved NHS ester. What happened?
This is a common issue that can arise from a few key factors:
-
Localized High Concentration of Reagent: Adding the NHS ester solution too quickly can create localized high concentrations of the labeling reagent, leading to rapid, uncontrolled labeling and precipitation.[2]
-
Poor Solubility of the NHS Ester: NHS esters can have limited aqueous solubility.[2] If the reagent is not fully dissolved in an appropriate organic solvent (like anhydrous DMSO or DMF) before addition to the aqueous protein solution, it can precipitate.[2][7]
-
Solvent Shock: The organic solvent used to dissolve the NHS ester can denature the protein if the final concentration in the reaction mixture is too high. It is generally recommended that the final concentration of the organic solvent not exceed 10%.[7]
Q3: How does pH affect NHS ester labeling and protein aggregation?
The pH of the reaction buffer is a critical parameter with a dual role:
-
Amine Reactivity: The labeling reaction targets deprotonated primary amines (-NH2). At a pH below the pKa of the amine groups (primarily the N-terminus and lysine (B10760008) side chains, with pKa values typically around 10.5), they are protonated (-NH3+) and non-nucleophilic, significantly slowing down the labeling reaction.[5]
-
NHS Ester Stability: NHS esters are prone to hydrolysis, which increases with pH.[5][6] At a high pH, the NHS ester may hydrolyze before it has a chance to react with the protein.
The optimal pH for NHS ester labeling is typically between 7.2 and 8.5, with a pH of 8.3-8.5 often recommended as the sweet spot that balances amine reactivity and NHS ester stability.[1][6][7][8][9] However, some proteins may be unstable at a more alkaline pH, so the optimal pH may need to be determined empirically.[2]
Troubleshooting Guide
If you are experiencing protein aggregation during your NHS ester labeling experiment, consult the following troubleshooting guide.
Problem: Protein Aggregation or Precipitation
| Potential Cause | Recommended Solution |
| Over-labeling | Reduce the molar excess of the NHS ester reagent. A 5- to 20-fold molar excess is a common starting point.[2][4] For sensitive proteins, a lower ratio may be necessary. |
| Hydrophobic Label | If possible, choose a more hydrophilic version of the label. Some manufacturers offer sulfonated versions of dyes to increase water solubility. |
| Suboptimal Buffer | Ensure the buffer is amine-free (e.g., PBS, HEPES, bicarbonate, or borate).[6] Optimize the buffer pH for your specific protein, starting in the range of 7.2-8.0.[2] Consider adding stabilizing excipients. |
| High Protein Concentration | Try reducing the protein concentration. While a concentration of at least 2 mg/mL is often recommended for efficiency,[1] sensitive proteins may require lower concentrations (e.g., 1-5 mg/mL).[4] |
| Reaction Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[1][2] This can slow down both the labeling reaction and protein unfolding/aggregation. |
| Reagent Addition | Add the dissolved NHS ester to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[2] |
| Reagent Solubility | Ensure the NHS ester is fully dissolved in a minimal amount of high-quality, anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[2][7] |
| Oxidation | For proteins with cysteine residues, consider adding a reducing agent like TCEP or DTT (1-5 mM) to prevent the formation of non-native disulfide bonds, which can lead to aggregation.[4] |
Quantitative Data Summary
The stability of the NHS ester is crucial for a successful labeling reaction and is highly dependent on pH and temperature.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[6] |
| 8.6 | 4 | 10 minutes[6] |
This table illustrates the inverse relationship between pH and NHS ester stability; as the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.
Experimental Protocols
Key Experiment: Optimized NHS Ester Labeling Protocol to Minimize Aggregation
This protocol provides a general framework for labeling a protein with an NHS ester, with specific steps to mitigate the risk of aggregation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous DMSO or DMF[7]
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
-
Desalting column or dialysis cassette for purification[1]
-
(Optional) Stabilizing excipients (e.g., arginine, sucrose)
-
(Optional) Reducing agent (e.g., TCEP)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Adjust the protein concentration to 1-5 mg/mL.[4] For proteins prone to aggregation, starting at the lower end of this range is advisable.
-
If your protein has sensitive cysteine residues, add 1-5 mM TCEP to the buffer.[4]
-
-
NHS Ester Solution Preparation:
-
Immediately before use, allow the vial of NHS ester to warm to room temperature.
-
Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[7] The concentration will depend on the desired molar excess.
-
-
Labeling Reaction:
-
Start with a 5- to 10-fold molar excess of the NHS ester.
-
While gently stirring the protein solution, add the NHS ester stock solution dropwise.[2]
-
Incubate the reaction at 4°C for 4-12 hours or at room temperature for 1 hour.[4] For sensitive proteins, the lower temperature is recommended. Protect from light if the label is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. Tris or glycine (B1666218) can be used to react with any unreacted NHS ester.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.[4]
-
-
Characterization and Storage:
Visualizations
Caption: Chemical reaction of an NHS ester with a primary amine on a protein.
Caption: A logical workflow for troubleshooting protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
Technical Support Center: PC Alkyne-PEG4-NHS Ester Conjugation
Welcome to the technical support center for PC Alkyne-PEG4-NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of reaction times and other experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[1] At pH values below 7, the amine group is protonated and therefore less reactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1]
Q2: What is the primary competing reaction, and how can I minimize it?
The primary competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, which cleaves the ester and results in an unreactive carboxylic acid, releasing N-hydroxysuccinimide.[1] This hydrolysis reaction is highly dependent on pH, with the rate increasing as the pH becomes more alkaline. To minimize hydrolysis, it is recommended to perform the reaction within the optimal pH range and to use the NHS ester solution immediately after preparation.[2][3] If you suspect hydrolysis is a significant issue, consider performing the reaction at 4°C overnight, as the rate of hydrolysis is slower at lower temperatures.
Q3: What are the recommended buffers for this reaction?
It is critical to use a buffer that does not contain primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency. Recommended buffers include:
-
0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5[1]
-
0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
0.1 M Borate, pH 8.0-8.5
-
HEPES, pH 7.2-8.0
Q4: My protein precipitates during or after the conjugation reaction. What could be the cause?
Protein precipitation can be caused by several factors. A high concentration of the organic solvent (like DMSO or DMF) used to dissolve the this compound can denature the protein. It is advisable to keep the final concentration of the organic solvent below 10%.[1] Additionally, labeling with a very hydrophobic molecule can cause the protein to aggregate and precipitate. If this is suspected, using a PEGylated NHS ester, such as the this compound, can help to increase the hydrophilicity of the final conjugate.
Q5: How should I store and handle the this compound?
This compound is moisture-sensitive and should be stored in a desiccated environment at -20°C.[3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[1] For use, it is recommended to dissolve the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the experiment.[1][2][3] It is best to prepare fresh solutions for each use and discard any unused solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Verify the buffer pH with a calibrated pH meter. Adjust as necessary. |
| Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed due to moisture or prolonged exposure to aqueous buffer. | Prepare the NHS ester solution immediately before use. Handle the solid reagent in a dry environment. Consider performing the reaction at 4°C to slow hydrolysis. | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule. | Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, Borate) using dialysis or a desalting column. | |
| Insufficient Molar Excess of NHS Ester: The ratio of NHS ester to the target molecule is too low. | Increase the molar excess of the this compound. A 20-fold molar excess is a common starting point for protein labeling.[2][3] | |
| Low Reactant Concentrations: Dilute solutions can lead to slower reaction rates. | If possible, increase the concentration of your target molecule and/or the NHS ester. | |
| Protein Precipitation | High Concentration of Organic Solvent: The concentration of DMSO or DMF is too high, causing protein denaturation. | Ensure the final concentration of the organic solvent in the reaction mixture is less than 10%.[1] |
| Hydrophobicity of the Conjugate: The addition of the linker and alkyne group increases the overall hydrophobicity, leading to aggregation. | The PEG4 spacer in the this compound is designed to increase hydrophilicity. If precipitation is still an issue, consider further optimization of the buffer composition. | |
| Lack of Reproducibility | Inconsistent NHS Ester Activity: The activity of the NHS ester can vary due to its moisture sensitivity. | Always handle the reagent carefully, allow it to equilibrate to room temperature before opening, and prepare fresh solutions for each experiment.[1][3] |
| Variations in Reaction Conditions: Inconsistent pH, temperature, or reaction time between experiments. | Ensure consistent experimental parameters for each reaction. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.
| pH | Temperature | Half-life of NHS Ester |
| 7.4 | N/A | > 120 minutes[4] |
| 9.0 | N/A | < 9 minutes[4] |
Note: This data is for a branched PEG-NHS ester and serves as a general guideline.
Experimental Protocols
General Protocol for NHS Ester Coupling
This protocol provides a general guideline for the conjugation of a protein with this compound.
1. Buffer Preparation:
-
Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).
2. Protein Solution Preparation:
-
Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
3. NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1]
4. Reaction Initiation:
-
Add the desired molar excess of the NHS ester solution to the protein solution. A 20-fold molar excess is a common starting point.[2][3]
-
Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be less than 10%.[1]
5. Incubation:
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[1] The optimal time may need to be determined empirically.
6. Quenching:
-
Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
7. Purification:
-
Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: Chemical reaction of this compound with a primary amine.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH on PC Alkyne-PEG4-NHS ester labeling efficiency.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of PC Alkyne-PEG4-NHS ester for biomolecule labeling, with a specific focus on the critical role of pH in achieving high labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for reacting this compound with primary amines (e.g., on proteins or other biomolecules) is between 8.3 and 8.5.[1] This pH range offers the best compromise between the reactivity of the primary amine and the stability of the NHS ester.
Q2: How does pH affect the labeling reaction?
The pH of the reaction buffer is a critical factor that influences two competing processes:
-
Amine Reactivity: The labeling reaction occurs when a deprotonated primary amine acts as a nucleophile, attacking the NHS ester. At acidic pH, primary amines are protonated (-NH3+), making them non-nucleophilic and thus unreactive. As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated form (-NH2) increases, favoring the labeling reaction.[2]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[2]
Therefore, an optimal pH is crucial to maximize the concentration of the reactive amine while minimizing the hydrolysis of the NHS ester.
Q3: What happens if the pH is too low?
If the pH is too low (below ~7), the primary amines on the target molecule will be predominantly protonated.[1] This protonated form is not nucleophilic and will not react with the NHS ester, leading to very low or no labeling efficiency.[1]
Q4: What happens if the pH is too high?
If the pH is too high (above ~9.0), the rate of hydrolysis of the this compound will increase dramatically.[2][3] This rapid degradation of the labeling reagent will significantly reduce the amount available to react with the target molecule, resulting in a lower labeling yield.[1]
Q5: Which buffers are recommended for the labeling reaction?
Amine-free buffers are essential for successful labeling. Recommended buffers include:
Q6: Are there any buffers I should avoid?
Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[4] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[4]
Troubleshooting Guide
Low or no labeling efficiency is a common issue that can often be resolved by optimizing the reaction conditions.
| Problem | Potential Cause (pH-related) | Recommended Solution |
| Low or No Labeling | The reaction buffer pH is too low (e.g., < 7.5), leading to protonated, unreactive primary amines. | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 8.3-8.5. |
| Low Labeling Yield | The reaction buffer pH is too high (e.g., > 9.0), causing rapid hydrolysis of the this compound. | Lower the pH of your reaction buffer to the optimal range of 8.3-8.5. Prepare the NHS ester solution immediately before use to minimize hydrolysis. |
| Inconsistent Labeling | The pH of the reaction mixture drops during the experiment, especially in large-scale reactions, due to the release of N-hydroxysuccinimide upon hydrolysis. | Use a more concentrated buffer to maintain a stable pH throughout the reaction. Monitor the pH during the reaction and adjust if necessary.[1] |
| No Labeling | The buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange using dialysis or a desalting column to move your biomolecule into a recommended amine-free buffer (e.g., PBS, bicarbonate, or borate) at pH 8.3-8.5.[4] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH increases.
| pH | NHS Ester Half-life at 0°C | NHS Ester Half-life at Room Temperature |
| 7.0 | 4-5 hours[5] | - |
| 8.0 | - | 210 minutes[3] |
| 8.5 | - | 180 minutes[3] |
| 8.6 | 10 minutes[5] | - |
| 9.0 | - | 125 minutes[3] |
While the rate of hydrolysis increases with pH, the rate of the desired amidation reaction is also accelerated. The optimal pH of 8.3-8.5 provides the best balance for efficient labeling.[2]
Experimental Protocol: General Procedure for Protein Labeling
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific applications.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[2]
-
Ensure the protein solution is free from any amine-containing buffers. If necessary, perform a buffer exchange.
-
-
Prepare the this compound Solution:
-
Labeling Reaction:
-
Quench the Reaction:
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[2]
-
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: PC Alkyne-PEG4-NHS Ester Purification
This guide provides troubleshooting and answers to frequently asked questions for researchers working with PC Alkyne-PEG4-NHS ester and needing to remove the unreacted reagent from their samples.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most effective methods for removing unreacted this compound after a labeling reaction?
The most effective methods for removing small, unreacted molecules like this compound from larger biomolecules (e.g., proteins, antibodies) are based on size differences. The three most common and recommended techniques are Size Exclusion Chromatography (SEC), Dialysis, and Spin Desalting Columns. The choice of method depends on factors like sample volume, desired purity, and processing time.[1]
Here is a comparison of the primary methods:
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Spin Desalting Columns |
| Principle | Separation based on molecular size as the sample passes through a porous resin.[2][3][4][5] | Diffusion of small molecules across a semi-permeable membrane with a defined molecular weight cut-off (MWCO).[6] | A rapid form of SEC where the sample is passed through a short column via centrifugation.[7] |
| Speed | Moderate (30-90 minutes) | Slow (several hours to overnight)[6] | Fast (5-10 minutes) |
| Sample Volume | 0.1 mL to several mLs | 10 µL to >30 mL[8][9] | 10 µL to 4 mL |
| Resolution | High | Low | Moderate |
| Protein Dilution | Moderate | Minimal | Can be significant |
| Best For | High-purity applications, separating aggregates. | Large sample volumes, buffer exchange. | Rapid desalting and removal of small molecules.[8][9] |
FAQ 2: How do I select the correct Molecular Weight Cut-Off (MWCO) for a dialysis membrane?
Choosing the right MWCO is critical for retaining your labeled protein while allowing the unreacted this compound to diffuse out. The molecular weight of this compound is approximately 653.64 g/mol .
General Rule: Select a dialysis membrane with an MWCO that is at least 10-20 times larger than the molecular weight of the molecule you want to remove (the NHS ester) and at least 2-3 times smaller than the molecular weight of the molecule you want to retain (your protein).
Example:
-
Your Labeled Protein: 50 kDa (50,000 g/mol )
-
Unreacted Reagent: ~0.65 kDa (653.64 g/mol )
-
Recommended MWCO: A 7-10 kDa MWCO membrane would be ideal. It is large enough to allow the free passage of the ~0.65 kDa reagent but small enough to securely retain the 50 kDa protein.
FAQ 3: My downstream application is failing. Could residual unreacted NHS ester be the problem?
Yes, residual unreacted this compound can cause issues in downstream applications. The highly reactive NHS ester can react with any primary amine-containing molecules in subsequent steps, leading to non-specific labeling and unreliable results.[10][11] Additionally, the alkyne group can interfere with click chemistry-based assays if not intended to be present.
Use the following troubleshooting guide to diagnose potential issues:
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. bio-rad.com [bio-rad.com]
- 4. bio-rad.com [bio-rad.com]
- 5. goldbio.com [goldbio.com]
- 6. Dialysis Methods for Protein Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
PC Alkyne-PEG4-NHS ester solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with PC Alkyne-PEG4-NHS ester in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals working with this photocleavable linker for bioconjugation applications such as antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a versatile chemical tool used in bioconjugation. It consists of four key functional parts:
-
Phosphorylcholine (B1220837) (PC): A hydrophilic head group that can improve biocompatibility.
-
Alkyne: A terminal alkyne group that participates in copper-catalyzed "Click Chemistry" reactions with azide-containing molecules.
-
PEG4: A short, hydrophilic 4-unit polyethylene (B3416737) glycol spacer that enhances water solubility.[1][2]
-
NHS ester (N-hydroxysuccinimide ester): A reactive group that forms stable amide bonds with primary amines (e.g., on proteins, peptides) under specific pH conditions.[3][4]
Q2: I'm observing a precipitate or cloudiness when I add this compound to my aqueous buffer. What is the likely cause?
The most probable cause is the limited solubility of the NHS ester moiety in aqueous solutions.[3][5] While the phosphorylcholine and PEG components enhance hydrophilicity, the overall solubility can still be challenging in purely aqueous buffers, especially at higher concentrations. It is standard practice to first dissolve NHS esters in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding them to the reaction buffer.[3][4][5]
Q3: Can I dissolve this compound directly in water?
While the PEG and phosphorylcholine components aid in water solubility, it is not the recommended procedure.[1][6][7][8] Direct dissolution in water can be difficult and may lead to hydrolysis of the NHS ester before it has a chance to react with your target molecule.[3][4] The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive for conjugation.[9][10][11]
Q4: Which buffers should I use for my conjugation reaction?
It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[3][4]
Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate
-
Bicarbonate/Carbonate buffer
The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[3][4][5]
Q5: How does pH affect the stability and reactivity of this compound?
The pH of the reaction buffer is a critical parameter.
-
Reactivity: The reaction with primary amines is pH-dependent. At acidic pH, primary amines are protonated and less nucleophilic, slowing down the conjugation reaction. The optimal pH range for efficient conjugation is 7.2-8.5.[3][4]
-
Stability (Hydrolysis): The NHS ester is prone to hydrolysis, and the rate of hydrolysis increases significantly with increasing pH.[5][9][12] For example, the half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 9.[10] Therefore, a balance must be struck to achieve efficient conjugation while minimizing hydrolysis.
Troubleshooting Guide
Issue 1: Reagent does not dissolve in the organic solvent (DMSO/DMF).
-
Possible Cause: The organic solvent may have absorbed water. NHS esters are sensitive to moisture.
-
Solution: Use high-quality, anhydrous (or "molecular biology grade") DMSO or DMF.[3] Store the solvent properly with desiccant.
Issue 2: Precipitate forms immediately upon adding the reagent-organic solvent stock to the aqueous buffer.
-
Possible Cause 1: The concentration of the reagent in the final aqueous solution is too high.
-
Solution 1: Decrease the final concentration of the this compound in your reaction. You can achieve this by preparing a more dilute stock solution in the organic solvent or by increasing the final reaction volume.
-
Possible Cause 2: The percentage of organic solvent in the final reaction volume is too high, which can sometimes decrease the solubility of other components, like phosphorylcholine.[13]
-
Solution 2: Keep the volume of the organic solvent stock solution to a minimum, ideally less than 10% of the total reaction volume.[5] This involves creating a more concentrated initial stock in the organic solvent.
-
Possible Cause 3: The buffer composition is causing precipitation.
-
Solution 3: Ensure your buffer components are fully dissolved and at the correct pH. Test the solubility of the reagent in a small volume of your buffer before proceeding with your full experiment.
Issue 3: Poor conjugation efficiency despite the reagent appearing to dissolve.
-
Possible Cause 1: The NHS ester has hydrolyzed before reacting with the target molecule.
-
Solution 1:
-
Prepare the stock solution of this compound in organic solvent immediately before use.[4]
-
Add the stock solution to your reaction mixture containing the target molecule without delay.
-
Work at a lower temperature (e.g., on ice or at 4°C) to slow down the rate of hydrolysis.[5]
-
Ensure the pH of your reaction buffer is within the optimal range (7.2-8.5) and not excessively alkaline.[4]
-
-
Possible Cause 2: The buffer contains interfering substances.
-
Solution 2: Confirm that your buffer is free of primary amines (e.g., Tris, glycine).[3][4] Also, be aware that high concentrations of other nucleophiles like azide (B81097) can interfere, though this is less common.
-
Possible Cause 3: The target molecule has limited available primary amines.
-
Solution 3: Assess the number of accessible primary amines on your target protein or molecule. You may need to adjust the molar excess of the this compound used in the reaction.
Quantitative Data Summary
The following table summarizes key parameters influencing the use of NHS esters. Exact values for this compound are not publicly available, so data for general NHS esters are provided as a guideline.
| Parameter | Recommended Condition | Rationale & Notes |
| Initial Solvent | Anhydrous DMSO or DMF | NHS esters have poor aqueous solubility and are moisture-sensitive.[3][5] |
| Reaction pH | 7.2 - 8.5 | Balances efficient amine reaction with the rate of hydrolysis.[3][4] |
| NHS Ester Half-life | ~4-5 hours @ pH 7, 0°C | Hydrolysis rate increases significantly with pH and temperature.[5] |
| ~10 minutes @ pH 8.6, 4°C | Highlights the need for prompt use after dissolution.[5] | |
| Incompatible Buffers | Tris, Glycine, or other primary amine-containing buffers | Primary amines in the buffer compete with the target molecule for reaction.[3][4] |
| Organic Solvent in Final Reaction | < 10% (v/v) | Minimizes potential negative effects of the organic solvent on protein stability and solubility of other components.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Bring the vial of this compound to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL or a specific molar concentration).
-
Vortex briefly until the reagent is fully dissolved.
-
This stock solution should be used immediately.
Protocol 2: General Procedure for Conjugation to a Protein
-
Prepare your protein in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess over the protein.
-
Add the calculated volume of the stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction for a specified time, typically 30 minutes to 2 hours at room temperature, or longer (e.g., 4 hours to overnight) at 4°C. The optimal time and temperature should be determined empirically.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 20-50 mM) to consume any unreacted NHS ester.
-
Proceed with the purification of your conjugated protein using methods such as dialysis, size-exclusion chromatography, or other appropriate techniques to remove excess reagent and byproducts.
Visualizations
Caption: Key components and properties of this compound.
Caption: Recommended experimental workflow for conjugation.
Caption: Troubleshooting logic for solubility issues.
References
- 1. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. covachem.com [covachem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. phosphorylcholine | 107-73-3 [chemicalbook.com]
- 8. phosphorylcholine CAS#: 107-73-3 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: NHS Ester Bioconjugation
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges, particularly those related to side reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your bioconjugation experiments in a question-and-answer format.
Q1: Why is my conjugation yield unexpectedly low?
Low conjugation yield is one of the most common issues and can be attributed to several factors, primarily related to the hydrolysis of the NHS ester and suboptimal reaction conditions.
-
Problem: NHS Ester Hydrolysis. The most significant side reaction is the hydrolysis of the NHS ester, which competes with the desired aminolysis reaction.[1][][3] This reaction converts the amine-reactive ester into an unreactive carboxylic acid, thereby reducing the amount of reagent available for conjugation. The rate of hydrolysis is highly dependent on pH and temperature.[1][4]
-
Solution: Optimize Reaction pH. The optimal pH for NHS ester reactions is a balance between maximizing the nucleophilicity of the target primary amines and minimizing hydrolysis.[][5] Primary amines are reactive in their deprotonated state (-NH2).[] The recommended pH range is typically 7.2 to 8.5.[1][] A pH of 8.3-8.5 is often cited as optimal.[5][6]
-
Solution: Control Temperature. Lowering the reaction temperature can help to decrease the rate of hydrolysis. Reactions can be performed at 4°C overnight or for 1-4 hours at room temperature.[1][5]
-
Solution: Use Fresh Reagents. NHS esters are moisture-sensitive.[7] Ensure your NHS ester reagent is stored properly under dry conditions and consider using a fresh vial if you suspect degradation. It's recommended to equilibrate the reagent to room temperature before opening to prevent moisture condensation.[7]
Q2: I'm observing non-specific labeling or modification of unintended residues. What's happening?
While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid residues can occur, especially under certain conditions.[8][9]
-
Problem: Reaction with Other Nucleophiles. Besides the primary ε-amino group of lysine (B10760008) and the N-terminus, NHS esters have been reported to react with the hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine.[8][10][11] These side reactions are generally less favorable than the reaction with primary amines but can become more significant at higher pH.[8]
-
Solution: Strict pH Control. Maintaining the reaction pH within the optimal range of 7.2-8.5 helps to favor the reaction with primary amines over other nucleophiles.[]
-
Solution: Optimize Molar Excess. Using a large molar excess of the NHS ester can sometimes drive reactions with less reactive sites. Try reducing the molar ratio of the NHS ester to the biomolecule to the recommended 5- to 20-fold molar excess.[12]
Q3: My reaction buffer seems to be inhibiting the conjugation. Which buffers should I use or avoid?
The choice of buffer is critical for a successful conjugation reaction.
-
Problem: Competing Amines in Buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target biomolecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[1]
-
Solution: Use Amine-Free Buffers. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers at a pH between 7.2 and 8.5.[1][12] 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate buffers are common choices.[5][12]
-
Problem: Buffer Additives. Certain additives can interfere with the reaction. High concentrations of sodium azide (B81097) (>0.02%) or glycerol (B35011) (20-50%) can decrease reaction efficiency.[1]
-
Solution: Check Buffer Purity. Ensure all buffer components are pure and free from amine contaminants.
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues in NHS ester bioconjugation.
Caption: A troubleshooting flowchart for low-yield NHS ester conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of NHS esters?
The main side reaction is hydrolysis, where the NHS ester reacts with water to form a carboxylic acid and N-hydroxysuccinimide (NHS).[1][3] This hydrolyzed ester is no longer reactive towards amines. The rate of this reaction increases significantly with increasing pH.[1][4]
Q2: How does pH affect NHS ester stability and reactivity?
The pH is the most critical parameter in NHS ester chemistry.[5]
-
At low pH (below 7.0): Primary amines on the biomolecule are protonated (-NH3+), making them poor nucleophiles, which slows down or prevents the desired reaction.[5] NHS ester hydrolysis is also slower.
-
At optimal pH (7.2 - 8.5): A sufficient concentration of primary amines is deprotonated and reactive, while the rate of hydrolysis is manageable.[1][]
-
At high pH (above 8.5): The rate of NHS ester hydrolysis becomes very rapid, which can significantly lower the conjugation yield.[1][4] For example, the half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[1][4]
NHS Ester Reaction Pathways
This diagram illustrates the desired aminolysis reaction versus the competing hydrolysis side reaction.
Caption: Competing reaction pathways for an NHS ester in aqueous buffer.
Q3: What solvents should be used to dissolve NHS esters?
Many NHS esters have poor aqueous solubility and should first be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction buffer.[5]
-
Recommended Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are commonly used.[5][6]
-
Caution: Ensure the DMF is of high quality and amine-free, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[5]
-
Procedure: Prepare a concentrated stock solution of the NHS ester in the organic solvent immediately before use and add it to the biomolecule solution, ensuring the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.
Q4: Can I monitor the hydrolysis of my NHS ester?
Yes, the hydrolysis of the NHS ester can be monitored spectrophotometrically. The N-hydroxysuccinimide (NHS) byproduct released during hydrolysis absorbs light in the 260-280 nm range.[1][7] By measuring the increase in absorbance at ~260 nm in an amine-free solution, you can assess the rate of hydrolysis.[1]
pH Influence on Reaction Rates
This diagram illustrates the relationship between pH and the rates of the desired reaction versus the primary side reaction.
Caption: The effect of pH on the rates of aminolysis and hydrolysis.
Data Presentation
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
This table summarizes the stability of typical NHS esters under different conditions. As shown, the half-life decreases dramatically as the pH increases.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [1][4] |
| 8.0 | Room Temperature | ~3.5 hours | [12] |
| 8.5 | Room Temperature | ~3 hours | [12] |
| 8.6 | 4 | 10 minutes | [1][4] |
| 9.0 | Room Temperature | ~2 hours | [12] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general starting point for conjugating an NHS ester to a protein. Optimization may be required for specific applications.
Materials:
-
Protein of interest
-
NHS ester labeling reagent
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3.[5][12] Ensure the buffer is free of primary amines.
-
Solvent: Anhydrous DMSO or DMF.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[1]
-
Purification equipment (e.g., desalting column, dialysis tubing).
Procedure:
-
Prepare the Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[5][6]
-
Calculate Reagent Amount: Determine the amount of NHS ester needed for a 5- to 20-fold molar excess relative to the protein.[12]
-
Prepare the NHS Ester Solution: Immediately before starting the reaction, bring the NHS ester vial to room temperature. Dissolve the calculated amount of NHS ester in a minimal volume of anhydrous DMSO or DMF.[5]
-
Perform the Conjugation: Add the NHS ester solution dropwise to the protein solution while gently stirring or vortexing.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[5]
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[13] This step consumes any unreacted NHS ester.
-
Purify the Conjugate: Remove excess, unreacted labeling reagent and reaction byproducts (like free NHS) from the labeled protein using a desalting column, dialysis, or another suitable chromatographic method.[5]
Protocol 2: Assessing NHS Ester Reagent Activity via Hydrolysis
This protocol can be used to determine if an NHS ester reagent is still active, which is particularly useful for older reagents or those that may have been exposed to moisture.
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare a Blank: Use the amine-free buffer to zero the spectrophotometer at 260 nm.
-
Prepare Reagent Solution: Dissolve a small, known concentration of the NHS ester reagent in the amine-free buffer.
-
Initial Measurement (Time 0): Immediately after dissolution, measure the absorbance of the solution at 260 nm.
-
Monitor Absorbance: Continue to measure the absorbance at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.
-
Analyze Results: A steady increase in absorbance at 260 nm over time indicates the release of the NHS leaving group due to hydrolysis, confirming that the reagent is active.[1][7] If there is little to no change in absorbance, the reagent may have already been fully hydrolyzed and is inactive.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Head-to-Head Comparison of PC Alkyne-PEG4-NHS Ester and Sulfo-SMCC for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinker is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The linker not only connects the antibody to the payload but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and overall efficacy. This guide provides an objective, data-driven comparison of two prominent heterobifunctional crosslinkers: the modern, PEGylated, and cleavable PC Alkyne-PEG4-NHS ester and the conventional, non-cleavable Sulfo-SMCC.
Executive Summary
This compound represents a more advanced linker technology, offering a combination of features designed to enhance the performance of antibody conjugates. Its polyethylene (B3416737) glycol (PEG) spacer improves hydrophilicity, which can lead to reduced aggregation and improved pharmacokinetics. The alkyne group allows for a highly specific and efficient "click chemistry" conjugation, providing greater control over the reaction. Furthermore, the photocleavable (PC) nature of the linker enables controlled release of the payload upon light exposure, offering a unique mechanism for targeted drug delivery.
Sulfo-SMCC is a well-established and widely used crosslinker that provides a stable thioether bond between the antibody and the payload. Its primary advantage is its simplicity and the extensive historical data supporting its use. The sulfonate group imparts water solubility, an improvement over its predecessor, SMCC, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure.[1] However, the resulting conjugates can be more prone to aggregation, especially with hydrophobic payloads, and the non-cleavable nature of the linker relies on lysosomal degradation of the antibody for payload release.
Performance Comparison: A Data-Driven Analysis
While direct head-to-head studies with extensive quantitative data for these two specific linkers are limited, we can extrapolate and summarize expected performance based on their chemical properties and data from studies on similar linker classes.
| Feature | This compound | Sulfo-SMCC | Rationale / References |
| Conjugation Chemistry | Two-step: NHS ester (amine) + Click Chemistry (alkyne-azide) | Two-step: NHS ester (amine) + Maleimide (B117702) (thiol) | [1][2] |
| Specificity | High (Click chemistry is bio-orthogonal) | Moderate (Maleimides can have side reactions) | [3] |
| Conjugation Efficiency | Generally high | Moderate to high | Efficiency for both is dependent on reaction conditions. |
| Hydrophilicity | High (due to PEG4 spacer) | Moderate (sulfonate group) | [4][5] |
| Propensity for Aggregation | Low | Moderate to high | PEG linkers create a hydration shell, reducing aggregation.[4][6] |
| Cleavability | Photocleavable | Non-cleavable | [2][7] |
| Payload Release Mechanism | Light-induced cleavage | Lysosomal degradation of the antibody | [2][7] |
| In Vivo Stability | High (amide and triazole bonds are stable) | High (amide and thioether bonds are stable) | The thioether bond can be subject to retro-Michael addition.[8] |
| Pharmacokinetics | Generally improved half-life and reduced clearance | Faster clearance compared to PEGylated ADCs | PEGylation reduces non-specific interactions.[5][9] |
Chemical Structures and Reaction Mechanisms
This compound
This linker features three key components: an NHS ester for reaction with primary amines (e.g., lysine (B10760008) residues on an antibody), a PEG4 spacer to enhance hydrophilicity, an alkyne group for a subsequent click chemistry reaction with an azide-modified payload, and a photocleavable moiety.
The conjugation process is a two-stage reaction. First, the NHS ester reacts with lysine residues on the antibody. Second, the alkyne-modified antibody is conjugated to an azide-functionalized payload via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).
Sulfo-SMCC
This crosslinker contains an NHS ester and a maleimide group. The NHS ester reacts with amines, and the maleimide reacts with sulfhydryl groups (e.g., from reduced cysteine residues in the antibody's hinge region).
The conjugation is also a two-step process. First, the antibody's lysine residues are reacted with the NHS ester of Sulfo-SMCC. After removal of the excess linker, the maleimide-activated antibody is then reacted with a sulfhydryl-containing payload.
Experimental Protocols
Antibody Conjugation with this compound
This protocol is a general guideline and may require optimization for specific antibodies and payloads.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Azide-functionalized payload.
-
Desalting columns.
-
Reaction buffers.
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Do not store the reconstituted linker.[10]
-
Antibody Activation: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of DMSO should be below 10%.[11] Incubate for 30-60 minutes at room temperature or 2 hours on ice.[11]
-
Purification of Alkyne-Modified Antibody: Remove excess, unreacted linker using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
-
Click Chemistry Reaction:
-
Prepare the azide-functionalized payload in a compatible solvent.
-
Combine the purified alkyne-modified antibody with the azide-payload.
-
If using a copper-catalyzed reaction (CuAAC), add the copper(I) catalyst and ligand. For strain-promoted reactions (SPAAC), no catalyst is needed.
-
Incubate the reaction mixture according to the specific requirements of the click chemistry reagents being used.
-
-
Final Purification: Purify the final antibody conjugate using a suitable method, such as size-exclusion chromatography, to remove any unreacted payload and other reagents.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[]
Antibody Conjugation with Sulfo-SMCC
This is a standard two-step protocol for Sulfo-SMCC conjugation.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at 1-10 mg/mL.[]
-
Sulfo-SMCC.
-
Sulfhydryl-containing payload.
-
Desalting columns.
-
Reaction buffers.
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer.
-
Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in reaction buffer (e.g., PBS, pH 7.2-7.5) to a desired concentration.
-
Antibody Activation: Add a 10- to 50-fold molar excess of the dissolved Sulfo-SMCC to the antibody solution.[13] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[][13]
-
Purification of Maleimide-Activated Antibody: Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.[13]
-
Payload Conjugation:
-
Dissolve the sulfhydryl-containing payload in a suitable buffer. If the payload contains disulfide bonds, they may need to be reduced prior to conjugation.
-
Add the payload to the purified maleimide-activated antibody. The molar ratio will depend on the desired degree of labeling.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent like cysteine or Tris.[]
-
Final Purification: Purify the final antibody conjugate using size-exclusion chromatography or dialysis to remove unreacted payload and byproducts.
-
Characterization: Determine the DAR using methods such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[]
Conclusion
The choice between this compound and Sulfo-SMCC depends on the specific requirements of the application.
This compound is the preferred choice when:
-
High hydrophilicity and reduced aggregation are critical.
-
Precise control over the conjugation reaction is desired.
-
A cleavable linker with a specific release mechanism (photocleavage) is advantageous.
-
The payload can be functionalized with an azide (B81097) group.
Sulfo-SMCC remains a viable and cost-effective option when:
-
A simple, well-established conjugation method is preferred.
-
The payload is not excessively hydrophobic.
-
A non-cleavable linker that relies on antibody degradation for payload release is acceptable.
-
The payload contains a free sulfhydryl group or one can be introduced.
For the development of next-generation antibody-drug conjugates, the advanced features of linkers like this compound, particularly the inclusion of a PEG spacer and the specificity of click chemistry, offer significant advantages in creating more homogeneous, stable, and effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PC Alkyne-PEG4-NHS carbonate ester | CAS: 1802907-98-7 | AxisPharm [axispharm.com]
- 3. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 13. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
alternatives to PC Alkyne-PEG4-NHS ester for bioorthogonal labeling
A Comprehensive Guide to Alternatives for PC Alkyne-PEG4-NHS Ester in Bioorthogonal Labeling
For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the selection of an appropriate labeling reagent is paramount to experimental success. The this compound is a versatile tool, combining a photocleavable (PC) linker, a terminal alkyne for click chemistry, a PEG4 spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. However, a multitude of alternatives exist, each offering distinct advantages in terms of reaction kinetics, stability, and biocompatibility. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal reagent for your specific application.
The choice of an alternative can be broken down into two key components: the method for attaching the bioorthogonal handle to the biomolecule (e.g., alternatives to the NHS ester) and the bioorthogonal reaction itself (e.g., alternatives to the alkyne-azide cycloaddition).
Part 1: Alternatives to NHS Ester for Amine Labeling
The NHS ester is a highly efficient functional group for labeling primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins.[1][] Its primary drawbacks are its susceptibility to hydrolysis at physiological or basic pH and its non-specific reactivity towards all accessible primary amines.[1][3]
While other amine-reactive chemistries like isothiocyanates exist, NHS esters are generally preferred due to the formation of more stable conjugates and their reactivity at a lower pH range (typically 7.2-8.5).[1][3] The most critical consideration for researchers is managing the reaction conditions, particularly pH, to balance labeling efficiency against hydrolysis.[4][5]
Table 1: Comparison of Amine-Reactive Chemistries
| Feature | N-hydroxysuccinimide (NHS) Ester | Isothiocyanate |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Product | Stable Amide Bond | Thiourea Bond |
| Optimal pH | 7.2 - 8.5[1][4] | 9.0 - 9.5 |
| Key Advantage | Forms highly stable conjugate; faster reaction at lower pH compared to isothiocyanates.[3] | Relatively stable in aqueous solution. |
| Key Disadvantage | Susceptible to hydrolysis, especially above pH 8.5.[1][3] | Slower reaction rates; requires higher pH which can be detrimental to some proteins. |
| Alternative Targets | For orthogonal labeling, consider thiol-reactive maleimides to target cysteine residues.[6][7] | N/A |
Part 2: Alternatives to Alkyne-Azide Bioorthogonal Reactions
The terminal alkyne on the specified reagent is designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[8][9] However, the cytotoxicity of the copper catalyst can be a significant drawback for live-cell imaging.[10][11] This has led to the development of two major classes of copper-free alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC utilizes strained cyclooctynes that react spontaneously with azides, eliminating the need for a toxic copper catalyst.[12][13][14] This makes SPAAC highly suitable for applications in living systems.[12][15] Various cyclooctynes have been developed, offering a range of reaction kinetics and stability.
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
The IEDDA reaction, often referred to as tetrazine ligation, is a reaction between an electron-poor diene (typically a tetrazine) and an electron-rich dienophile (such as a strained alkene, e.g., trans-cyclooctene (B1233481) or TCO).[16][17][18][19] IEDDA reactions are known for their exceptionally fast reaction rates, often orders of magnitude faster than SPAAC, making them ideal for labeling low-abundance targets or capturing rapid biological processes.[20][21][22][23]
Table 2: Kinetic Comparison of Bioorthogonal Ligation Reactions
| Reaction Class | Reagent Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | ~10² - 10³ | Fast and efficient, but requires a cytotoxic copper catalyst.[11][24] |
| SPAAC | BCN (Bicyclononyne) + Azide | ~0.3 - 1.0 | Good balance of reactivity and stability.[12] |
| DBCO (Dibenzocyclooctyne) + Azide | ~0.1 - 0.8 | Widely used; moderate kinetics.[12] | |
| DIFO (Difluorinated Cyclooctyne) + Azide | ~0.4 | Fluorination enhances reactivity.[14] | |
| DIBAC/ADIBO + Azide | ~0.9 | High ring strain leads to faster kinetics.[25] | |
| IEDDA | TCO (trans-cyclooctene) + Tetrazine | ~10³ - 10⁶ | Extremely fast kinetics, ideal for in vivo applications.[17][20][23] |
| Spirohexene (Sph) + Tetrazine | ~10² | Offers a balance of high reactivity and stability.[20][26] | |
| Cyclopropene + Tetrazine | ~10² | Small dienophile, good for metabolic labeling.[27] |
Note: Rate constants are approximate and can vary based on specific reactant structures, solvents, and reaction conditions.
Visualizing the Alternatives
To aid in the selection process, the following diagrams illustrate the decision-making workflow and the chemical reactions involved.
Caption: Decision workflow for selecting a bioorthogonal labeling strategy.
Caption: Comparison of copper-free bioorthogonal reaction mechanisms.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester Reagent
This protocol is a general guideline for labeling proteins, such as IgG antibodies, with an amine-reactive NHS ester probe.[28]
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Ensure the protein to be labeled is in an amine-free buffer (e.g., PBS). If not, exchange the buffer using dialysis or a spin column.
-
Antibody Preparation: Adjust the protein concentration to 2-5 mg/mL in the reaction buffer.
-
Reagent Preparation: Dissolve the Alkyne-PEG4-NHS ester (or alternative) in anhydrous DMSO or DMF to create a 10 mg/mL stock solution. This should be done immediately before use.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent and byproducts by purifying the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
Protocol 2: General Procedure for SPAAC Ligation
This protocol describes the conjugation of an azide-modified biomolecule with a strained cyclooctyne (B158145) (e.g., DBCO)-functionalized probe.[10][12]
-
Preparation of Reactants: Dissolve the azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Dissolve the DBCO-containing probe in a compatible solvent (e.g., DMSO).
-
Ligation Reaction: Add the DBCO probe to the solution of the azide-modified biomolecule. A 2- to 10-fold molar excess of the DBCO reagent is typically used.
-
Incubation: Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the specific cyclooctyne and the concentration of reactants.
-
Analysis and Purification: Monitor the progress of the conjugation using techniques like SDS-PAGE or mass spectrometry. Purify the final conjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove the excess labeling reagent.
Protocol 3: General Procedure for IEDDA (Tetrazine) Ligation
This protocol outlines the rapid conjugation of a TCO-modified biomolecule with a tetrazine-functionalized probe.[20]
-
Preparation of Reactants: Dissolve the TCO-modified biomolecule in a buffer such as PBS (pH 7.4). Dissolve the tetrazine probe in a compatible solvent like DMSO.
-
Ligation Reaction: Add the tetrazine probe to the solution of the TCO-modified biomolecule. Due to the rapid kinetics, often only a 1.1 to 2-fold molar excess of the tetrazine is required.
-
Incubation: The reaction is typically complete within 5-60 minutes at room temperature.
-
Analysis and Purification: If necessary, remove any excess unreacted tetrazine probe via size-exclusion chromatography or a spin column. For many applications with low concentrations, the reaction can be considered quantitative and purification may not be required.
Caption: Experimental workflow for comparing labeling efficiencies.
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. A Comparison of Five Bioconjugatable Ferrocenes for Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. jcmarot.com [jcmarot.com]
- 14. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 19. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 20. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biotium.com [biotium.com]
A Head-to-Head Comparison of PC Alkyne-PEG4-NHS Ester and DBCO-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. The choice of linker is a critical decision that influences experimental outcomes, from fundamental research to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of two prominent heterobifunctional linkers: the photocleavable PC Alkyne-PEG4-NHS ester and the bioorthogonal DBCO-NHS ester.
At their core, both linkers possess an N-hydroxysuccinimide (NHS) ester, a reactive group that efficiently forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins.[1] The key difference lies in their secondary reactive group and, consequently, their conjugation strategy and applications. This compound features a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and a photocleavable (PC) spacer, offering spatiotemporal control over conjugate release.[2] In contrast, DBCO-NHS ester contains a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction ideal for live-cell applications.[3][4]
Chemical Properties and Reaction Mechanisms
This compound utilizes a two-step conjugation process. First, the NHS ester reacts with a primary amine on the target biomolecule. The incorporated alkyne is then available to react with an azide-modified molecule via CuAAC. This reaction is known for its high efficiency and reliability.[5] The key feature of this linker is its photocleavable spacer, which can be cleaved upon exposure to near-UV light (e.g., 365 nm), allowing for the controlled release of the conjugated molecule.[6]
DBCO-NHS Ester also begins with the NHS ester-amine reaction. However, the DBCO group enables a subsequent SPAAC reaction with an azide-functionalized partner. This reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes.[4][7] The driving force for this reaction is the ring strain of the DBCO group, which eliminates the need for a cytotoxic copper catalyst.[8]
Performance Comparison: A Data-Driven Analysis
The choice between these two linkers has significant implications for several key performance parameters. The following tables summarize the quantitative and qualitative differences between the conjugation strategies enabled by this compound (CuAAC) and DBCO-NHS ester (SPAAC).
| Feature | This compound (via CuAAC) | DBCO-NHS Ester (via SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[9] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne (B158145) structure)[9] |
| Biocompatibility | Limited by copper catalyst toxicity[5] | Excellent, widely used for in vivo applications[9] |
| Reaction Conditions | Requires Cu(I) catalyst, reducing agent, and ligand[2] | Catalyst-free, proceeds under physiological conditions[4] |
| Cleavability | Photocleavable upon UV/near-UV light exposure | Non-cleavable, forms a highly stable triazole bond[3][10] |
| Reagent Cost | Terminal alkynes, copper salts, and ligands are generally less expensive[2] | Strained cyclooctynes can be significantly more expensive[2] |
| Potential Side Reactions | Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[2][5] | Some cyclooctynes can react with thiols, leading to off-target labeling.[2] |
| Stability of Resulting Linkage | This compound | DBCO-NHS Ester |
| Conjugate Stability | Stable until exposed to specific wavelengths of light (e.g., 365 nm). Some photocleavable linkers, like those with ester bonds, may be susceptible to hydrolysis.[11] | Forms a highly stable 1,2,3-triazole ring that is resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[3] |
| Cleavage Efficiency | Typically >90% cleavage in 5-25 minutes with a low-intensity near-UV lamp.[6] | Not applicable (stable linkage). |
Experimental Protocols
General Protocol for NHS Ester Labeling of Proteins
This protocol describes the initial step of conjugating either this compound or DBCO-NHS ester to a protein.
Materials:
-
Protein solution (5-20 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0, or PBS, pH 7.4).[12]
-
This compound or DBCO-NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Desalting column.
Procedure:
-
Prepare the protein solution in the appropriate amine-free buffer. Buffers containing primary amines like Tris must be avoided as they will compete with the reaction.[13]
-
Immediately before use, dissolve the NHS ester in a minimal amount of DMF or DMSO.[12]
-
Add the NHS ester solution to the protein solution. The molar ratio of NHS ester to protein may need to be optimized depending on the desired degree of labeling.
-
Incubate the reaction mixture for 1-4 hours at room temperature or on ice for two hours.[12][13]
-
Remove unreacted NHS ester using a desalting column.[12]
-
The resulting alkyne- or DBCO-modified protein is now ready for the subsequent click chemistry reaction.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified protein.
-
Azide-containing molecule.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
Copper-stabilizing ligand (e.g., THPTA).
-
PBS, pH 7.4.
Procedure:
-
Dissolve the alkyne-modified protein and the azide-containing molecule in PBS.
-
Prepare a fresh solution of sodium ascorbate.
-
In a separate tube, mix the CuSO₄ solution with the THPTA ligand solution.[14]
-
Add the copper/ligand complex to the protein/azide mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[14]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[14]
-
Purify the conjugate using a suitable method like size-exclusion chromatography.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
DBCO-modified protein.
-
Azide-containing molecule.
-
PBS, pH 7.4.
Procedure:
-
Mix the DBCO-modified protein with a 2-4x molar excess of the azide-modified molecule in PBS.[10]
-
Incubate the reaction overnight at 4°C.[10]
-
Purify the conjugate using liquid chromatography to remove unreacted molecules.[10]
Protocol for Photocleavage
Materials:
-
Bioconjugate with a photocleavable linker.
-
Near-UV lamp (e.g., 365 nm).
Procedure:
-
Expose the bioconjugate solution to a near-UV lamp (e.g., 365 nm at 1-5 mW/cm²).[6]
-
Irradiation time can be varied from 5 to 25 minutes to achieve the desired level of cleavage.[6]
-
The released molecule can then be analyzed or utilized in downstream applications.
Mandatory Visualization
Caption: Experimental workflows for bioconjugation using this compound and DBCO-NHS ester.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PC DBCO-PEG4-NHS ester, 2055025-02-8 | BroadPharm [broadpharm.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DBCO PC NHS Oligo Modifications from Gene Link [genelink.com]
- 7. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Photocleavable Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic linkage of molecules to biomolecules—a process known as bioconjugation—is fundamental to the development of targeted therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic agents, and tools for biological research. The choice of the linker, the molecular bridge connecting the components, is a critical determinant of the bioconjugate's success, governing its stability, efficacy, and safety. Among the diverse array of available linker technologies, photocleavable (PC) linkers offer a unique set of advantages by enabling cleavage with high spatiotemporal control through an external light trigger.
This guide provides an objective comparison of photocleavable linkers with common alternative technologies, supported by experimental data and detailed protocols, to inform the rational design of next-generation bioconjugates.
The Power of Light: Advantages of Photocleavable Linkers
Photocleavable linkers are designed with photosensitive moieties that break upon irradiation with light of a specific wavelength. This external trigger mechanism provides several distinct advantages over linkers that rely on the physiological microenvironment.
-
Spatiotemporal Control : The defining feature of PC linkers is the ability to control exactly when and where the payload is released. Light can be precisely focused on a target tissue or even subcellular locations, minimizing systemic exposure and off-target effects.[1][2]
-
High Stability : Unlike linkers that are sensitive to pH, enzymes, or redox conditions, PC linkers are generally stable in systemic circulation, preventing premature drug release.[3][4] This enhanced stability can lead to improved pharmacokinetic profiles and a wider therapeutic window.[3]
-
Orthogonality : The cleavage trigger (light) is external and non-invasive, operating independently of the complex biological environment. This orthogonality avoids unintended cleavage that can occur with linkers susceptible to enzymatic or chemical conditions found in non-target tissues.
-
Tunable Properties : Different photosensitive groups can be used to respond to various wavelengths, from UV to near-infrared light. For instance, while traditional o-nitrobenzyl (oNB) linkers are cleaved by UV light (~365 nm), coumarin-based linkers can be cleaved by less damaging blue light (400-450 nm).[5][6]
Comparative Analysis of Linker Technologies
The selection of a linker depends on the specific application, the nature of the payload, and the biological target. Photocleavable linkers offer a compelling alternative to more conventional cleavable linkers.
| Linker Type | Triggering Mechanism | Key Advantages | Key Limitations |
| Photocleavable | External Light (UV/Visible) | High spatiotemporal control, excellent stability, orthogonal trigger.[1][3][4] | Limited tissue penetration of light, potential for UV-induced cell damage (can be mitigated with longer wavelengths).[3][6] |
| Enzyme-Cleavable | Specific enzymes (e.g., Cathepsin B) overexpressed in tumor tissue. | Target-specific release. | Potential for premature cleavage in plasma, off-target cleavage by other enzymes.[3][7] |
| pH-Sensitive (e.g., Hydrazone) | Low pH of endosomes/lysosomes (~pH 5-6) or tumor microenvironment. | Exploits physiological differences. | Moderate stability, potential instability at physiological pH (7.4), leading to premature release.[3] |
| Disulfide | High intracellular concentrations of reducing agents (e.g., glutathione). | Exploits redox potential differences between extracellular and intracellular environments. | Potential instability in circulation, variable cleavage rates.[3] |
Quantitative Performance Data
The efficiency of a photocleavable linker is determined by its photochemical properties, primarily the wavelength required for cleavage and the quantum yield (Φ), which represents the efficiency of converting absorbed light into a chemical reaction.
| Photocleavable Moiety | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Notes |
| o-Nitrobenzyl (oNB) | ~365 | 0.01 - 0.07 | Most common class; undergoes intramolecular rearrangement upon UV irradiation.[5] |
| Coumarin Derivative | 400 - 475 | ~0.25 | Cleavage with less damaging blue light; higher quantum efficiency enables rapid release.[6][8] |
| Di(6-(3-succinimidyl carbonyloxymethyl-4-nitro-phenoxy)-hexanoic acid disulfide diethanol ester) (SCNE) | ~330 | 0.020 ± 0.005 | A traceless cross-linker that allows for clean cleavage and reinstatement of the conjugated molecule's amine group.[9] |
Experimental Protocols
The following are generalized protocols for the use of photocleavable linkers in a bioconjugation experiment. Researchers should adapt these methods based on the specific linker, biomolecule, and payload used.
Protocol 1: General Bioconjugation with a Photocleavable Linker
This protocol describes the conjugation of an amine-containing payload to a biomolecule (e.g., an antibody) using an NHS-ester functionalized photocleavable linker.
-
Reagent Preparation : Dissolve the biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Dissolve the NHS-ester functionalized photocleavable linker and the amine-containing payload in a compatible organic solvent (e.g., DMSO).
-
Activation (if necessary) : If the payload is not already amine-reactive, it must first be conjugated to the photocleavable linker. Mix the linker and payload at a defined molar ratio and incubate to form the linker-payload conjugate.
-
Bioconjugation : Add the activated linker-payload conjugate to the biomolecule solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Incubation : Allow the reaction to proceed for 1-4 hours at room temperature or 4°C, with gentle mixing.
-
Purification : Remove unconjugated linker-payload and other reagents using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Characterization : Characterize the resulting bioconjugate to determine concentration, purity, and DAR using methods like UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry.
Protocol 2: Light-Induced Cleavage and Payload Release
This protocol outlines the procedure for releasing the payload from the bioconjugate using light.
-
Sample Preparation : Place the purified bioconjugate solution in a UV-transparent plate or cuvette (e.g., quartz).
-
Irradiation : Expose the sample to a light source emitting at the appropriate wavelength for the chosen photocleavable linker (e.g., 365 nm UV lamp for oNB linkers).[1][5] The light intensity and duration of exposure should be optimized to achieve the desired level of cleavage.
-
Monitoring Cleavage : The progress of the cleavage reaction can be monitored in real-time or at specific time points. Analytical techniques such as HPLC can be used to separate and quantify the released payload from the intact bioconjugate.[1] UV-Vis spectrophotometry can also be used to monitor changes in the absorbance spectrum as the photocleavable moiety is cleaved.[1]
-
Analysis : Analyze the irradiated sample to confirm payload release and assess the integrity of the biomolecule post-irradiation.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of the processes and logic involved in using photocleavable linkers.
Caption: Mechanism of photocleavage for a bioconjugate.
Caption: Experimental workflow for bioconjugation and release.
Caption: Comparison of triggers for different linker technologies.
References
- 1. baes.uc.pt [baes.uc.pt]
- 2. researchgate.net [researchgate.net]
- 3. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-Cleavable Modifiers and Their use with Oligonucleotides | LGC, Biosearch Technologies [biosearchtech.com]
- 5. benchchem.com [benchchem.com]
- 6. chemreu.ku.edu [chemreu.ku.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. A Traceless Cross-linker for Photo-Cleavable Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Proteins Labeled with PC Alkyne-PEG4-NHS Ester
This guide provides a comprehensive comparison of PC Alkyne-PEG4-NHS ester with alternative protein labeling reagents. It includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to this compound
This compound is a versatile, multi-functional reagent designed for the covalent modification of proteins and other biomolecules.[1] It incorporates several key features:
-
An N-Hydroxysuccinimide (NHS) ester , which is a highly reactive group that targets primary amines (-NH₂) found on the N-terminus and the side chains of lysine (B10760008) residues in proteins.[2][3][4][5]
-
A polyethylene glycol (PEG) spacer (PEG4), a flexible, hydrophilic chain that enhances the solubility and biocompatibility of the labeled protein.[1]
-
An alkyne group , which serves as a bioorthogonal handle for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8] This allows for the subsequent attachment of other molecules, such as fluorescent dyes or affinity tags, that contain an azide (B81097) group.
-
A photocleavable (PC) linker , which allows for the release of the conjugated molecule upon exposure to UV light.[9] This feature is particularly useful in applications like antibody-drug conjugates (ADCs) for controlled payload release.[6][7][10][11]
The combination of these elements makes this compound a powerful tool for creating complex bioconjugates for targeted drug delivery, protein imaging, and proteomic studies.[1]
Mechanism of Protein Labeling
The labeling reaction occurs via nucleophilic acyl substitution. The primary amine on a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[3] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[3][4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. PC Alkyne-PEG4-NHS carbonate ester, 1802907-98-7 | BroadPharm [broadpharm.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. This compound - Immunomart [immunomart.com]
Safety Operating Guide
Proper Disposal of PC Alkyne-PEG4-NHS Ester: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of PC Alkyne-PEG4-NHS ester, a moisture-sensitive reagent. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves). All handling and disposal steps should be performed within a certified chemical fume hood.
Storage Conditions for Unused Product
Proper storage is crucial to maintain the stability of this compound and to prevent degradation that could complicate disposal.
| Parameter | Specification |
| Storage Temperature | -20°C |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) |
| Moisture Control | Store with a desiccant |
| Container | Keep in the original, tightly sealed vial |
Step-by-Step Disposal Protocol
The primary strategy for the safe disposal of this compound is to first deactivate the reactive N-hydroxysuccinimide (NHS) ester through hydrolysis, followed by collection and disposal as chemical waste in accordance with institutional and local regulations.
Experimental Protocol: Hydrolysis of Unreacted this compound
This procedure intentionally hydrolyzes the NHS ester, rendering it non-reactive towards amines.
Materials:
-
Waste this compound (solid or in an organic solvent like DMSO or DMF)
-
0.1 M Sodium Bicarbonate buffer (pH ~8.3-8.5) or another suitable non-amine-containing buffer
-
Appropriately labeled hazardous waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
For Aqueous Waste Streams:
-
If the waste is in an aqueous solution from a reaction, ensure the pH is between 7.0 and 8.5.[1] If necessary, adjust the pH with a small amount of sodium bicarbonate.
-
Allow the solution to stand at room temperature for a minimum of 4 hours (or overnight) to ensure complete hydrolysis of the NHS ester.[1]
-
Proceed to step 3.
-
-
For Solid Waste or Solutions in Organic Solvents (e.g., DMSO, DMF):
-
In a suitable container within a fume hood, cautiously add the waste this compound to an excess of 0.1 M sodium bicarbonate buffer (pH ~8.3-8.5). A general guideline is to use a volume of buffer that is at least 10 times the volume of the organic solvent.
-
Stir the mixture at room temperature for a minimum of 4 hours (or overnight) to facilitate complete hydrolysis.
-
-
Collection:
-
After the incubation period, transfer the entire hydrolyzed mixture into a clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("Hydrolyzed this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal of Contaminated Labware:
-
All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, must be collected in a designated solid hazardous waste container.[1]
-
Glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), and the first rinseate must be collected as hazardous waste. Subsequent rinses with water can typically be discarded down the drain, but it is crucial to consult your local EHS guidelines.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers. Never dispose of this chemical or its solutions down the sanitary sewer.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling PC Alkyne-PEG4-NHS ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PC Alkyne-PEG4-NHS ester. Following these procedures is essential for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2][3][4]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tight-sealing, chemical splash goggles. A face shield should be worn over safety glasses if there is a risk of splashing or highly exothermic reactions.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other compatible chemical-resistant gloves. Inspect gloves before each use and replace them immediately if contaminated.[1][2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor splashes. For larger quantities or increased risk of exposure, chemical-resistant clothing may be necessary.[1][3] |
| Respiratory Protection | Respirator | In case of insufficient ventilation or when handling the solid powder, use a respirator approved under appropriate government standards.[1] |
Operational Plan: Step-by-Step Handling
Proper handling of this compound is critical due to its reactive nature. The NHS ester is moisture-sensitive and will hydrolyze.[5]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the vial at -20°C in a dry environment, preferably with a desiccant.[5][6][7][8]
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][9]
2. Preparation of Solutions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Dissolve the this compound in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[5]
-
Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[5]
-
Avoid using buffers that contain primary amines (e.g., Tris or glycine) as they will react with the NHS ester.[5]
3. Reaction and Quenching:
-
When performing reactions, add the dissolved compound to your reaction mixture.
-
After the reaction is complete, any unreacted NHS ester should be quenched. This can be achieved by adding a quenching buffer containing primary amines (e.g., Tris or glycine) or by adjusting the pH to promote hydrolysis.[10]
Disposal Plan
All waste generated from the use of this compound must be considered chemical waste and disposed of according to institutional and local regulations.[11][12]
1. Waste Segregation and Collection:
-
Solid Waste: The original vial containing any unused solid product, along with any contaminated consumables (e.g., pipette tips, gloves, paper towels), should be collected in a designated solid hazardous waste container.[11]
-
Liquid Waste:
-
Quenching: Before disposal, ensure the reactive NHS ester in aqueous solutions is quenched. Adjust the pH to a neutral or slightly basic level (pH 7-8.5) and let it stand for several hours to facilitate hydrolysis.[11]
-
Collection: Transfer the quenched solution to a designated aqueous hazardous waste container.[11] Do not dispose of it down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
-
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11]
2. Final Disposal:
-
Arrange for the collection of hazardous waste by a licensed chemical waste disposal contractor.[13]
-
Empty containers that held the chemical should have their labels defaced and be triple-rinsed with a suitable solvent before being discarded as regular trash. The rinsate should be collected as hazardous waste.[12]
Experimental Workflow
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. hazmatschool.com [hazmatschool.com]
- 5. broadpharm.com [broadpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PC Alkyne-PEG4-NHS carbonate ester, 1802907-98-7 | BroadPharm [broadpharm.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. vumc.org [vumc.org]
- 13. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
